The Discovery and Isolation of Dactylorhin C from Dactylorhiza hatagirea: A Comprehensive Technical Guide
Introduction and Botanical Context Dactylorhiza hatagirea (D. Don) Soo, commonly known as "Panch Aunle" in Nepal, is a critically endangered terrestrial orchid native to the alpine and sub-alpine zones of the Himalayas.
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Botanical Context
Dactylorhiza hatagirea (D. Don) Soo, commonly known as "Panch Aunle" in Nepal, is a critically endangered terrestrial orchid native to the alpine and sub-alpine zones of the Himalayas. Historically revered in traditional medicine systems for its astringent, aphrodisiac, and anti-inflammatory properties, the pharmacological efficacy of its tuberous roots is driven by a complex matrix of secondary metabolites.
Among these, the Dactylorhins (A–E) represent a unique class of glycosidic compounds. Dactylorhin C, specifically, is a specialized 2-(2-methylpropyl)butanedioic acid derivative. Its initial discovery marked a significant milestone in understanding the phytochemical profile of Himalayan orchids, providing a structural basis for the plant's therapeutic applications.
Chemical Profile and Structural Characteristics
Dactylorhin C was first isolated and structurally elucidated in 1999 by during their extensive studies on Nepalese crude drugs[1]. Unlike its esterified counterparts (such as Dactylorhins A, B, D, and E), Dactylorhin C is an unesterified butanedioic acid derivative[2]. This lack of esterification makes it highly polar and uniquely challenging to isolate from complex plant matrices without careful solvent selection.
Table 1: Physicochemical and Structural Properties of Dactylorhin C
The isolation of Dactylorhin C requires a meticulously designed polarity gradient[2]. Because Dactylorhin C is a highly polar glycoside, standard non-polar extractions will fail to partition it effectively. The following self-validating protocol outlines the system used to extract and purify this compound, detailing the causality behind each experimental choice.
Step-by-Step Extraction and Partitioning Protocol
Cellular Disruption and Solubilization:
Action: Macerate dried roots of D. hatagirea and subject them to hot methanol (MeOH) extraction.
Causality: Hot MeOH efficiently penetrates the dried cellular matrix, denaturing structural proteins and solubilizing a broad spectrum of polar and semi-polar secondary metabolites (including glycosides) while leaving behind insoluble polysaccharides and cellulose.
Aqueous Suspension and Defatting:
Action: Evaporate the MeOH extract under reduced pressure and suspend the residue in distilled water. Partition the suspension with diethyl ether.
Causality: Diethyl ether selectively removes lipophilic constituents (fats, waxes, and non-polar sterols) without stripping the target glycosides from the aqueous phase.
Intermediate Polarity Partitioning:
Action: Partition the remaining aqueous layer with ethyl acetate (EtOAc).
Causality: EtOAc extracts intermediate-polarity compounds, such as aglycones and less polar phenolic compounds, effectively "cleaning" the aqueous layer of interfering matrices.
Targeted Glycoside Extraction:
Action: Extract the residual aqueous layer with 1-butanol (1-BuOH).
Causality: 1-Butanol is the critical solvent here. Its hydrogen-bonding capability allows it to selectively pull highly polar glycosides (like Dactylorhin C) out of the water, leaving behind inert sugars, salts, and highly polar tannins.
Chromatographic Purification:
Action: Subject the 1-BuOH fraction to silica gel column chromatography (eluting with a CHCl3-MeOH-H2O gradient), followed by size-exclusion chromatography using Sephadex LH-20, and final purification via preparative HPLC.
Causality: Silica gel separates based on polarity, while Sephadex LH-20 separates based on molecular size and weak hydrophobic interactions, ensuring the removal of structurally similar but differently sized oligomers.
Step-by-step solvent partitioning and chromatographic isolation workflow for Dactylorhin C.
Modern Dereplication: UPLC-ESI-MS/MS Characterization
While classical isolation is foundational, modern phytochemical analysis relies on Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for rapid dereplication[3]. This approach minimizes resource waste and prevents the blind separation of known compounds from rare, endangered plant sources.
Analytical Workflow and Structural Elucidation
Recent studies, including those by, have successfully mapped the metabolome of D. hatagirea using negative ion mode ESI-MS/MS[3].
Chromatographic Separation: UPLC provides ultra-high resolution, separating Dactylorhin C from its structurally similar analogs (Dactylorhins A, B, D, E) based on subtle differences in hydrophobicity.
Ionization (Negative Mode): Dactylorhin C contains carboxylic acid functional groups, making it highly amenable to deprotonation in negative ESI, yielding a stable precursor ion
[M−H]−
at m/z 351.13[4].
Collision-Induced Dissociation (CID): Upon fragmentation, the precursor ion undergoes characteristic neutral losses. The cleavage of the β-D-glucopyranosyl moiety yields distinct product ions (e.g., m/z 179.05, 171.06, and 127.07) that confirm the 2-(2-methylpropyl)butanedioic acid core[4].
UPLC-ESI-MS/MS dereplication and structural elucidation workflow for Dactylorhin C.
Pharmacological Implications
The discovery and isolation of Dactylorhin C is not merely a phytochemical exercise; it has profound implications for targeted drug development. The hydroalcoholic extracts of D. hatagirea roots, rich in Dactylorhins, have demonstrated significant anti-inflammatory, antioxidant, and anti-diabetic properties[5]. The structural uniqueness of Dactylorhin C—specifically its highly functionalized butanedioic acid core—provides a valuable scaffold for synthesizing novel therapeutic agents targeting oxidative stress and chronic inflammation pathways.
References
Kizu, H., Kaneko, E., & Tomimori, T. (1999). Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON. Chemical and Pharmaceutical Bulletin, 47(11), 1618-1625. URL: [Link]
Shyaula, S. L., Singh, Y., Rawat, P., et al. (2023). Comprehensive characterization of Dactylorhin and loroglossin in Dactylorhiza hatagirea D. DON using ultra-performance liquid chromatography-mass spectrometry. International Journal of Mass Spectrometry, 490, 117069. URL: [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10521921, Dactylorhin C. PubChem. URL: [Link]
A Technical Guide to the Biosynthesis of Dactylorhin C in Orchids: Elucidating a Novel Pathway at the Intersection of Primary and Secondary Metabolism
For: Researchers, Scientists, and Drug Development Professionals Abstract Dactylorhin C, a glycosidic secondary metabolite isolated from the tubers of Dactylorhiza species, presents a unique biosynthetic puzzle. Its stru...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Dactylorhin C, a glycosidic secondary metabolite isolated from the tubers of Dactylorhiza species, presents a unique biosynthetic puzzle. Its structure, featuring a branched-chain dicarboxylic acid aglycone, deviates from the canonical phenylpropanoid and terpenoid pathways prevalent in orchids. This technical guide synthesizes current biochemical knowledge to propose a putative biosynthetic pathway for Dactylorhin C, integrating insights from amino acid catabolism, the Krebs cycle, and glycosylation. We provide a comprehensive overview of the key enzymatic steps, the underlying genetic machinery, and a detailed roadmap of experimental protocols for the complete elucidation and validation of this novel pathway. This document is intended to serve as a foundational resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery, aiming to unlock the therapeutic potential of Dactylorhin C and other related compounds.
Introduction: The Enigma of Dactylorhin C
Orchids, belonging to the family Orchidaceae, are a rich source of diverse secondary metabolites with significant medicinal properties.[1][2][3] Among these, the genus Dactylorhiza is known to produce a class of glycosidic compounds known as dactylorhins.[4] Dactylorhin C, with its chemical structure identified as (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid, has garnered interest due to its potential bioactivity.[5] The biosynthesis of this molecule represents a fascinating intersection of primary and secondary metabolic pathways, offering a unique case study in the metabolic plasticity of plants.
This guide provides a deep dive into the proposed biosynthetic route of Dactylorhin C, moving beyond a simple description of steps to explain the scientific rationale behind the hypothesized pathway and the experimental designs required for its validation.
A Putative Biosynthetic Pathway for Dactylorhin C
The biosynthesis of Dactylorhin C can be conceptually divided into two major stages: the formation of its aglycone, 2-(2-methylpropyl)butanedioic acid, and its subsequent glycosylation.
The Origin of the Aglycone: A Hybrid of Amino Acid Catabolism and the Krebs Cycle
The branched isobutyl group of the aglycone strongly suggests its origin from the catabolism of the branched-chain amino acid, L-leucine.[6][7] In plants, leucine degradation is a well-established mitochondrial process that ultimately yields acetyl-CoA and acetoacetate.[6] A key intermediate in this pathway is isovaleryl-CoA.
The butanedioic acid (succinic acid) backbone is a central intermediate of the Krebs cycle (also known as the citric acid or TCA cycle), a fundamental metabolic pathway for energy production and the generation of biosynthetic precursors.[8][9][10]
We propose that the biosynthesis of the Dactylorhin C aglycone proceeds through the condensation of a leucine-derived precursor, likely isovaleryl-CoA, with a Krebs cycle intermediate. This hypothesis is supported by the known role of Krebs cycle intermediates as building blocks for various secondary metabolites.
The proposed key steps are:
Leucine Catabolism: L-leucine undergoes transamination and oxidative decarboxylation to form isovaleryl-CoA.[7]
Condensation: Isovaleryl-CoA acts as a substrate for a condensing enzyme, possibly a novel synthase, which catalyzes its addition to a C4 intermediate from the Krebs cycle, such as oxaloacetate or succinyl-CoA.
Modification and Release: Subsequent enzymatic modifications, including reduction and hydrolysis, would lead to the formation of 2-(2-methylpropyl)butanedioic acid.
Caption: Proposed biosynthetic pathway for the aglycone of Dactylorhin C.
The Final Step: Glycosylation by UDP-Glycosyltransferases
The attachment of a glucose moiety to the aglycone is the final step in Dactylorhin C biosynthesis. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).[11][12][13][14] UGTs utilize an activated sugar donor, typically UDP-glucose, to transfer the sugar to a specific acceptor molecule, in this case, the 2-(2-methylpropyl)butanedioic acid.[14][15]
Plant genomes contain a large number of UGTs, often with specific substrate preferences.[12][15] Identifying the specific UGT responsible for Dactylorhin C formation is a key challenge in fully elucidating this pathway.
Caption: Final glycosylation step in the biosynthesis of Dactylorhin C.
Experimental Workflows for Pathway Elucidation
A multi-faceted approach combining transcriptomics, metabolomics, and classical biochemical techniques is essential for the validation of the proposed Dactylorhin C biosynthetic pathway.
Transcriptomic and Metabolomic Analysis
A powerful strategy for identifying candidate genes involved in a biosynthetic pathway is to correlate gene expression profiles with metabolite accumulation patterns.[1][2][16][17]
Workflow:
Sample Collection: Collect tissues from Dactylorhiza species known to produce Dactylorhin C (e.g., tubers) at different developmental stages or under various environmental conditions that may influence its production.
Metabolite Profiling: Perform untargeted and targeted metabolite profiling using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the levels of Dactylorhin C and its putative precursors.[18][19]
RNA Sequencing (RNA-Seq): Isolate total RNA from the same tissues and perform high-throughput RNA sequencing to obtain a comprehensive transcriptome.[17]
Co-expression Analysis: Identify genes whose expression patterns are highly correlated with the accumulation of Dactylorhin C. This analysis will generate a list of candidate genes encoding the enzymes of the biosynthetic pathway.
Caption: Integrated transcriptomic and metabolomic workflow.
Functional Characterization of Candidate Enzymes
Once candidate genes are identified, their enzymatic function must be validated in vitro.
Protocol: Heterologous Expression and Functional Characterization of a Candidate UGT
Gene Cloning: Amplify the full-length coding sequence of the candidate UGT gene from Dactylorhiza cDNA and clone it into an appropriate expression vector (e.g., pET-28a for E. coli or pGEX for GST-fusion proteins).
Heterologous Expression: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)) and induce protein expression.
Protein Purification: Purify the recombinant UGT protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).
Enzyme Assay:
Prepare a reaction mixture containing the purified UGT, the putative aglycone substrate (2-(2-methylpropyl)butanedioic acid), and the sugar donor (UDP-glucose) in a suitable buffer.
Incubate the reaction at an optimal temperature for a defined period.
Terminate the reaction and analyze the products by LC-MS to detect the formation of Dactylorhin C.[20][21][22][23][24]
Table 1: Quantitative Data for a Hypothetical UGT Enzyme Assay
Component
Concentration
Purified UGT
1-5 µg
2-(2-methylpropyl)butanedioic acid
100 µM
UDP-glucose
1 mM
Tris-HCl buffer (pH 7.5)
50 mM
MgCl2
5 mM
Reaction Conditions
Temperature
30°C
Incubation Time
1-2 hours
A similar approach can be used to characterize the putative condensing enzyme and other enzymes involved in the formation of the aglycone.
Future Perspectives and Conclusion
The complete elucidation of the Dactylorhin C biosynthetic pathway will not only provide fundamental insights into the metabolic capabilities of orchids but also pave the way for the biotechnological production of this and other potentially valuable dactylorhins. Metabolic engineering strategies in microbial or plant-based systems could be employed for the sustainable and scalable production of these compounds, overcoming the limitations of extraction from slow-growing and often rare orchid species.
This technical guide provides a robust framework for investigating the biosynthesis of Dactylorhin C. By integrating modern 'omics' approaches with classical biochemical techniques, researchers can unravel the intricate enzymatic steps that lead to the formation of this unique natural product, thereby unlocking its full scientific and therapeutic potential.
References
Bowles, D., Isayenkova, J., Lim, E. K., & Poppenberger, B. (2005). Glycosyltransferases: managers of small molecules. Current opinion in plant biology, 8(3), 254-263.
Chou, C. C., & Chang, W. C. (2014). An overview of the biosynthesis of some secondary metabolites in orchids. Botanical Studies, 55(1), 1-10.
Fernie, A. R., Carrari, F., & Sweetlove, L. J. (2004). Respiratory metabolism: glycolysis, the TCA cycle and mitochondrial electron transport. Current opinion in plant biology, 7(3), 254-261.
Gachon, C. M., Langlois-Meurinne, M., & Saindrenan, P. (2005). Plant secondary metabolism. In vitro production of secondary metabolites. In Plant secondary metabolites (pp. 1-46). Humana Press.
Hansen, E. H., Møller, B. L., & Kock, G. W. (2011). The biosynthesis of cyanogenic glucosides in plants. Phytochemistry, 72(13), 1581-1590.
Hildebrandt, T. M., Nunes Nesi, A., Araujo, W. L., & Braun, H. P. (2015). Amino acid catabolism in plants. Molecular plant, 8(11), 1563-1579.
Hsiao, Y. Y., Tsai, W. C., Kuoh, C. S., Huang, T. H., Wang, H. C., Wu, T. S., ... & Chen, H. H. (2006). Comparison of transcripts in Phalaenopsis bellina and Phalaenopsis equestris (Orchidaceae) flowers to deduce gene function in floral scent biosynthesis. BMC plant biology, 6(1), 1-15.
Binder, S. (2010). Branched-chain amino acid metabolism in Arabidopsis thaliana. Arabidopsis book/American Society of Plant Biologists, 8, e0137.
Kubo, A., Arai, Y., Nagashima, S., & Yoshikawa, T. (2004). In vitro assay of the glycosyltransferase activity of a heterologously expressed plant protein. Bio-protocol, 4(12), e1146.
Lairson, L. L., Henrissat, B., Davies, G. J., & Withers, S. G. (2008). Glycosyltransferases: structures, functions, and mechanisms. Annual review of biochemistry, 77, 521-555.
Kizu, H., Koshito, T., Tanaka, T., Tomimori, T., & Goda, Y. (1999). Studies on the constituents of orchidaceous plants. VIII. Constituents of Dactylorhiza spp. and Nervilia spp. Chemical and Pharmaceutical Bulletin, 47(10), 1438-1443.
Li, Y., Wang, G., & Varin, L. (2001). Uridine diphosphate-glycosyltransferases in plants. Critical Reviews in Biotechnology, 21(3), 153-176.
Sweetlove, L. J., & Fernie, A. R. (2013). The role of the tricarboxylic acid cycle in plant metabolism.
Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular plant, 3(1), 2-20.
Wang, Z. X., & Hou, B. K. (2009). UDP-glycosyltransferases in plants: a large and diverse family. International journal of molecular sciences, 10(12), 5178-5192.
Yonekura-Sakakibara, K., & Hanada, K. (2011). A systems biology approach to understanding the biosynthesis of plant secondary metabolites. Plant and Cell Physiology, 52(4), 575-583.
The function of UDP-glycosyltransferases in plants and their possible use in crop protection. (URL: [Link])
In vitro Assay of the Glycosyltransferase Activity of a Heterologously Expressed Plant Protein. (URL: [Link])
Dactylorhiza hatagirea | 61 Publications | 300 Citations | Top Authors | Related Topics - SciSpace. (URL: [Link])
Amino acid catabolism in plants - Repository of Leibniz Universität Hannover. (URL: [Link])
Qualitative Metabolite Profiling of Orchis purpurea Huds. by GC and UHPLC/MS Approaches - MDPI. (URL: [Link])
Biosynthesis of Cutin: Enzymatic Conversion of ω-Hydroxy Fatty Acids to Dicarboxylic Acids by Cell-free Extracts of Vicia Faba Epidermis - PMC. (URL: [Link])
Untargeted Metabolite Profiling of Wild and In Vitro Propagated Sabah Jewel Orchid Macodes limii J.J. Wood & A.L. Lamb - PMC. (URL: [Link])
(PDF) Qualitative Metabolite Profiling of Orchis purpurea Huds. by GC and UHPLC/MS Approaches - ResearchGate. (URL: [Link])
Identification, Biological Function Profiling and Biosynthesis of Secondary Metabolites in Medicinal Orchids - OUCI. (URL: [Link])
The Biosynthesis of Unusual Floral Volatiles and Blends Involved in Orchid Pollination by Deception: Current Progress and Future Prospects - Frontiers. (URL: [Link])
Research on Orchid Biology and Biotechnology | Plant and Cell Physiology. (URL: [Link])
A Walk Through the Maze of Secondary Metabolism in Orchids: A Transcriptomic Approach - Frontiers. (URL: [Link])
A Walk Through the Maze of Secondary Metabolism in Orchids: A Transcriptomic Approach - mediaTUM. (URL: [Link])
Natural Sources, Distribution, and Isolation of Dactylorhin C: A Technical Guide for Phytopharmaceutical Development
Executive Summary Dactylorhin C is a highly polar, bioactive secondary metabolite belonging to the class of 2-isobutylmalate glycosides. Originally identified in the tuberous roots of terrestrial orchids used in traditio...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Dactylorhin C is a highly polar, bioactive secondary metabolite belonging to the class of 2-isobutylmalate glycosides. Originally identified in the tuberous roots of terrestrial orchids used in traditional Himalayan and East Asian medicine, this compound has recently garnered significant attention in modern pharmacognosy for its neuroprotective, anti-inflammatory, and UV-absorbing properties. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous, mechanistically grounded guide to the natural distribution, biosynthetic causality, and self-validating extraction protocols required to isolate Dactylorhin C with high fidelity.
Botanical Provenance & Phytogeographical Distribution
Dactylorhin C is not ubiquitous; its biosynthesis is strictly conserved within specific genera of the Orchidaceae family.
Primary Natural Sources:
Dactylorhiza hatagirea (Himalayan Marsh Orchid / Panch Aunle): The most prominent source, where Dactylorhin C constitutes a major fraction of the tuber's secondary metabolome alongside mucilage and starch.
Bletilla striata & Gymnadenia conopsea: Terrestrial orchids utilized in traditional medicine for skin whitening and tissue regeneration, recently validated to contain high concentrations of sunscreen-active dactylorhins[1].
Coelogyne fuscescens: A lesser-known epiphytic/lithophytic orchid from which dactylorhins have been isolated during cytotoxicity screenings[2].
Geographical Distribution & Ecological Causality:
The natural distribution of D. hatagirea is restricted to the alpine and sub-alpine zones of the Hindu-Kush Himalayas (spanning India, Nepal, Bhutan, and China) at extreme elevations of 2,500 to 5,000 meters above sea level[3].
Causality of Biosynthesis: The production of Dactylorhin C is an evolutionary response to severe environmental stress. The extreme cold and intense ultraviolet (UV) radiation of the alpine environment trigger the upregulation of primary leucine metabolism. The resulting 2-isobutylmalic acid is rapidly glycosylated to form Dactylorhin C, which acts as a potent osmoprotectant (preventing cellular freezing) and a radical scavenger (neutralizing UV-induced oxidative stress).
Fig 1. Biosynthetic pathway and ecological causality of Dactylorhin C.
Chemical Ontology & Quantitative Profiling
Chemically, Dactylorhin C is defined as (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid [4]. It serves as the foundational biosynthetic scaffold for a larger family of complex esterified derivatives (Dactylorhins A, B, D, and E).
To facilitate rapid analytical comparison during chromatographic profiling, the quantitative structural data of the Dactylorhin family is summarized below:
Dactylorhin C + one 4-β-D-glucopyranosyloxybenzyl ester at C1
Dactylorhin D
C₂₇H₄₀O₁₇
636.23
Hydroxylated Dactylorhin E (at the C3 position)
Dactylorhin A
C₄₀H₅₆O₂₂
888.33
Dactylorhin C + two 4-β-D-glucopyranosyloxybenzyl esters
Dactylorhin B
C₄₀H₅₆O₂₃
904.32
Hydroxylated Dactylorhin A (at the C3 position)
Technical Protocol: Extraction and Isolation Workflow
When designing extraction workflows for highly polar glycosides like Dactylorhin C, one must account for their high water solubility and susceptibility to ester hydrolysis. The following step-by-step methodology utilizes a thermodynamics-driven separation approach.
Action: Pulverize dried orchid tubers (e.g., D. hatagirea or B. striata) into a fine powder (40-mesh).
Self-Validating Checkpoint: Spike the matrix with a known concentration of a stable isotope-labeled standard (e.g., ¹³C-labeled arbutin). The recovery rate of this standard during final MS analysis must be ≥85%. If it falls below this threshold, it indicates that the dielectric constant of your extraction system has been compromised, requiring immediate adjustment of the aqueous phase pH to suppress the ionization of the butanedioic acid moiety.
Step 2: Ultrasound-Assisted Extraction (UAE)
Action: Suspend the powder in 50% Ethanol (v/v) at a solid-liquid ratio of 1:40 (g/mL). Subject to ultrasonic extraction at 60 °C for 50 minutes at 100 W[1].
Causality: 50% ethanol provides the precise polarity required to co-extract highly polar glycosides while leaving behind massive insoluble polysaccharides. The 60 °C temperature enhances solvent diffusivity without causing thermal degradation of the ester bonds, while a 50-minute limit prevents the oxidation of co-extracted polyphenols[1].
Step 3: Sequential Liquid-Liquid Partitioning
Action: Evaporate the ethanol under reduced pressure to yield an aqueous suspension. Partition sequentially with Hexane, Ethyl Acetate (EtOAc), and finally 1-Butanol.
Causality: Hexane strips away non-polar lipids and volatile oils. EtOAc removes moderately polar phenolics and aglycones. The choice of 1-butanol as the final solvent is critical; its dielectric constant (ε ≈ 17.8) provides the exact solvating environment needed to disrupt the hydrogen-bonding network of the aqueous phase, selectively partitioning the highly polar glucopyranosyloxy moieties of Dactylorhin C[4].
Step 4: UPLC-Q-TOF-MS Characterization
Action: Isolate the butanol fraction and analyze via Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry.
Validation Data: In negative ion mode, Dactylorhin C yields a highly diagnostic deprotonated molecule [M-H]- at m/z 351.1308. The fragmentation pattern features a primary loss of the hexose moiety to generate an m/z 171.0666 ion (the aglycone), followed by decarboxylation to yield an m/z 127.0771 ion[1].
Fig 2. Step-by-step extraction and isolation workflow for Dactylorhin C.
Quantitative Extraction Parameters Summary
Parameter
Optimal Value
Mechanistic Rationale
Solvent System
50% Ethanol (v/v)
Balances polarity to extract polar glycosides while precipitating mucilage.
Solid-Liquid Ratio
1:40 (g/mL)
Maximizes the concentration gradient to drive mass transfer from the tuber.
Ultrasonic Temp
60 °C
Enhances diffusivity without thermal degradation of target molecules.
Ultrasonic Time
50 minutes
Sufficient for cell wall disruption; prevents downstream polyphenol oxidation.
References
Dactylorhiza hatagirea (D. Doon)
Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON.
Comprehensive characterization of Dactylorhin and loroglossin in Dactylorhiza hatagirea D.
Optimization of an Ultrasound-Assisted Extraction Technique and the Effectiveness of the Sunscreen Components Isolated from Bletilla striata
Source: MDPI
URL
New Phenolic Glycosides from Coelogyne fuscescens Lindl. var.
Dactylorhins in Medicinal Plants: Structural Biology, Pharmacology, and Extraction Workflows
Executive Summary The genus Dactylorhiza, alongside other medicinal orchids like Gymnadenia conopsea and Bletilla striata, serves as a critical reservoir for a unique class of bioactive secondary metabolites known as dac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The genus Dactylorhiza, alongside other medicinal orchids like Gymnadenia conopsea and Bletilla striata, serves as a critical reservoir for a unique class of bioactive secondary metabolites known as dactylorhins. Among these, Dactylorhin C —a highly polar glucosyloxybenzyl 2-isobutylmalate derivative—stands out as a core structural unit and a potent pharmacological agent. This technical whitepaper synthesizes the structural biology, hydrolytic pathways, neuroprotective mechanisms, and validated experimental workflows for the extraction and quantification of dactylorhins, providing drug development professionals with a rigorous foundation for utilizing these compounds.
Botanical Sources and Chemical Classification
Dactylorhins are predominantly isolated from the mature tubers of Dactylorhiza hatagirea (commonly known as the Himalayan marsh orchid or Salampanja) [1]. These compounds belong to a family of complex esterified glycosides. The plant matrix also contains related natural compounds such as dactyloses A and B, butanedioic acid, and loroglossin.
Because D. hatagirea is a critically endangered species native to the alpine and sub-alpine zones of the Himalayas, modern pharmaceutical research heavily emphasizes in vitro propagation, elicitation, and targeted extraction to harness these compounds sustainably without depleting wild populations.
Structural Biology of Dactylorhins
Dactylorhins (A through E) share a common butanedioic acid backbone but differ in their degree of esterification and hydroxylation [2]. Dactylorhin C acts as the fundamental base acid form, whereas Dactylorhins A, B, D, and E are esterified derivatives featuring one or more 4-β-D-glucopyranosyloxybenzyl moieties.
Table 1: Structural and Quantitative Comparison of Key Dactylorhins
Compound
Molecular Formula
Exact Mass (Da)
Structural Characteristics & Derivation
Dactylorhin A
C₄₀H₅₆O₂₂
896.32
Bis(4-β-D-glucopyranosyloxybenzyl) ester of Dactylorhin C.
1-(4-β-D-glucopyranosyloxybenzyl) ester of Dactylorhin B.
Dactylorhin E
C₂₇H₄₀O₁₇
636.23
1-(4-β-D-glucopyranosyloxybenzyl) ester of Dactylorhin C.
Biosynthetic and Hydrolytic Pathways
The structural relationship between the complex dactylorhins and Dactylorhin C is governed by enzymatic hydrolysis. When subjected to specific β-glucosidase activity (such as that provided by almond emulsin), the ester bonds of Dactylorhin A and Dactylorhin E are cleaved. This targeted hydrolysis strips away the 4-hydroxybenzyl alcohol and free glucose moieties, yielding the stable base compound, Dactylorhin C [4].
Fig 1: Enzymatic hydrolysis pathway converting complex dactylorhins (A/E) into Dactylorhin C.
Pharmacological Mechanisms: Neuroprotection
Dactylorhins exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and memory-enhancing properties. A highly validated mechanism is the neuroprotective effect of Dactylorhin B and C against Alzheimer's-like pathology. Specifically, these compounds reduce the toxic effects of the β-amyloid fragment (25-35) on neuronal cells and isolated brain mitochondria [4]. By suppressing reactive oxygen species (ROS) overproduction and stabilizing the mitochondrial membrane potential, dactylorhins prevent apoptosis in stressed neurons.
Fig 2: Neuroprotective mechanism of Dactylorhins against β-amyloid-induced mitochondrial stress.
Experimental Workflows: Extraction and Quantification
To ensure scientific integrity, the extraction and quantification of dactylorhins must account for their high polarity and thermolability. The following protocols are designed as self-validating systems, incorporating causality for every operational choice.
Protocol A: Soxhlet Extraction of Dactylorhins
Causality: Dactylorhins are highly polar glycosidic compounds. A 70% ethanol solvent system is strictly utilized because the 30% water content swells the dried plant matrix, allowing the ethanol to penetrate deep into the tissue and solubilize the glucosyloxybenzyl 2-isobutylmalates. The temperature is capped at 62°C to balance the solvent reflux rate while preventing the thermal degradation of delicate ester bonds [5].
Matrix Preparation : Pulverize dried tubers or in vitro shoots of D. hatagirea using liquid nitrogen. Self-Validation: Liquid nitrogen prevents the localized frictional heating of the grinder from degrading the thermolabile dactylorhins.
Defatting : Wash the pulverized tissue with hexane (1:5 w/v) to remove non-polar lipids. Discard the hexane fraction.
Soxhlet Extraction : Load 100 g of the defatted tissue into a cellulose thimble. Extract with 500 mL of 70% ethanol in a Soxhlet apparatus at 62°C for 48 hours.
Concentration : Transfer the extract to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C to yield the crude hydroalcoholic extract.
Protocol B: HPLC-MS Quantification of Dactylorhin C
Causality: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) provides the necessary resolution to separate structural isomers (e.g., Dactylorhin D and E) and the sensitivity to detect low-abundance elicitation products. The addition of 0.1% formic acid to the mobile phase suppresses the ionization of the carboxylic acid groups on Dactylorhin C during chromatography, ensuring sharp peak shapes, while still allowing efficient [M-H]⁻ formation in the Electrospray Ionization (ESI) source.
Sample Reconstitution : Dissolve 10 mg of the crude hydroalcoholic extract in 1 mL of HPLC-grade 70% methanol.
Filtration : Pass the solution through a 0.22 µm PTFE syringe filter. Self-Validation: This step prevents particulate accumulation on the column frit, maintaining a stable system backpressure.
Chromatographic Separation :
Column : C18 reverse-phase analytical column (250 mm × 4.6 mm, 5 µm).
Mobile Phase : Gradient elution using Solvent A (Water + 0.1% formic acid) and Solvent B (Acetonitrile).
Injection Volume : 10 µL.
Mass Spectrometry Detection : Operate the ESI-MS in negative ion mode. Monitor the specific mass-to-charge ratio for Dactylorhin C (m/z 351.1 [M-H]⁻) and Dactylorhin A (m/z 895.3 [M-H]⁻).
Elicitation and Conservation Strategies
Due to the critically endangered status of D. hatagirea, extracting dactylorhins from wild tubers is unsustainable. Modern bioprocessing relies on in vitro shoot and root cultures. To upregulate the biosynthesis of dactylorhins, elicitors such as Yeast Extract, Salicylic Acid, and Methyl Jasmonate are introduced to the culture media. These elicitors mimic pathogenic or environmental stress, artificially triggering the plant's defense mechanisms to overproduce secondary metabolites like Dactylorhin E (yielding up to 0.06 µg/mg in unoptimized baseline cultures).
References
"Dactylorhin C | C14H24O10 | CID 10521921". PubChem, National Institutes of Health.[Link]
Segawa, K., et al. "Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON." Chemical and Pharmaceutical Bulletin, J-Stage.[Link]
Sharma, S., et al. "Dactylorhiza hatagirea (D. Don) Soo: A Critically Endangered Perennial Orchid from the North-West Himalayas." Plants (Basel), PubMed Central.[Link]
Zhang, D., et al. "Dactylorhin B reduces toxic effects of beta-amyloid fragment (25-35) on neuron cells and isolated rat brain mitochondria." Naunyn Schmiedebergs Arch Pharmacol, PubMed.[Link]
"Isolation and Structure Elucidation of phyto-bioactive compound from herbal medicinal plant Dactylorhiza hatagirea". International Journal of Pharmaceutical Sciences.[Link]
Dactylorhin C: Comprehensive Mass Spectrometry Profiling, Analytical Methodologies, and Pharmacological Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals As a Senior Application Scientist, I approach the structural elucidation and quantification of phytochemicals not merely as a routine analyti...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I approach the structural elucidation and quantification of phytochemicals not merely as a routine analytical task, but as a systematic deconstruction of their physicochemical behavior in both the liquid and gas phases. Dactylorhin C, a bioactive succinic acid ester glycoside, presents a unique analytical challenge due to its amphiphilic nature. Primarily extracted from the tubers of Dactylorhiza hatagirea[1], Gymnadenia conopsea[2], and Cremastra appendiculata (Shancigu)[3], this compound has garnered significant attention in pharmacognosy for its neuroprotective and antioxidant properties[4].
This whitepaper provides an authoritative, field-proven guide to the molecular characterization, high-resolution mass spectrometry (HRMS) profiling, and standardized LC-MS/MS isolation protocols for Dactylorhin C.
Dactylorhin C is systematically identified as (2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioic acid[5]. Its molecular architecture represents a complex interplay between two distinct functional domains:
A lipophilic core : Comprising a 2-isobutylmalic acid moiety.
A hydrophilic domain : Consisting of a
β
-D-glucopyranosyl group attached via an O-glycosidic linkage.
This dual polarity dictates both its extraction thermodynamics and its chromatographic retention behavior, necessitating highly specific solvent systems and stationary phases.
Table 1: High-Resolution Mass Spectrometry (HRMS) Profile of Dactylorhin C
High-Resolution Mass Spectrometry (HRMS) Fragmentation Causality
To confidently identify Dactylorhin C in complex botanical matrices, one must understand the causality behind its gas-phase fragmentation. When subjected to Collision-Induced Dissociation (CID) in an ESI-Q-TOF system, the molecule undergoes highly predictable, thermodynamically driven cleavage events[6].
Primary Cleavage (O-Glycosidic Bond) : The most labile bond in Dactylorhin C is the ester/glycosidic linkage connecting the glucose moiety to the malic acid core. Application of collision energy (typically 30-35 eV) induces a neutral loss of the hexose sugar (-162 Da, C6H10O5), yielding a highly stable aglycone fragment at m/z 189.08 (2-isobutylmalate)[3].
Secondary Dehydration & Decarboxylation : The aglycone subsequently undergoes a loss of water (-18 Da) to form a fragment at m/z 171.07. Further increasing the collision energy forces the cleavage of the carboxylic acid group (-CO2), resulting in a terminal diagnostic fragment at m/z 127.08[2].
Fig 1: ESI negative mode collision-induced dissociation pathways for Dactylorhin C.
Standardized LC-MS/MS Analytical Workflow: A Self-Validating Protocol
Reliable quantification requires a protocol that actively monitors and corrects for matrix effects and instrument drift. The following workflow is designed as a self-validating system , ensuring absolute data integrity from extraction to detection.
Fig 2: End-to-end LC-MS/MS analytical workflow for Dactylorhin C isolation and characterization.
Step 1: Analyte Extraction and Matrix De-proteination
Methodology : Accurately weigh 50 mg of lyophilized tuber powder. Extract with 1.0 mL of 70% LC-MS grade methanol (v/v) using ultrasonic-assisted extraction (UAE) at 4°C for 30 minutes. Centrifuge at 14,000 × g for 15 minutes.
Causality & Rationale : A 70% methanol solvent system strikes the optimal dielectric balance, maximizing the solubility of the amphiphilic Dactylorhin C while simultaneously precipitating high-molecular-weight proteins and complex polysaccharides that cause severe ion suppression in the ESI source.
Self-Validation Mechanism : To ensure extraction efficiency and monitor matrix effects, the extraction solvent is pre-spiked with 10 ng/mL of a stable isotope-labeled internal standard (SIL-IS). Post-extraction recovery must fall within the 85-115% acceptance criteria before proceeding.
Step 2: UPLC Chromatographic Separation
Methodology : Inject 2 μL of the filtered extract onto a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) maintained at 30°C. Mobile phase A is 0.1% formic acid in water; Mobile phase B is acetonitrile. Employ a gradient elution (e.g., 2% to 80% B over 60 minutes) at a flow rate of 0.3 mL/min[3].
Causality & Rationale : The High Strength Silica (HSS) T3 stationary phase is specifically engineered to retain polar compounds better than traditional C18 columns. Given the high polarity of Dactylorhin C's sugar moiety, a standard C18 would risk early elution in the void volume. The addition of 0.1% formic acid suppresses the ionization of residual silanol groups on the column, preventing peak tailing and ensuring sharp chromatographic peaks.
Self-Validation Mechanism : The protocol mandates the injection of a solvent blank immediately prior to and following the sample sequence to validate zero column carryover. A Quality Control (QC) pooled sample is injected every 10 runs to verify retention time stability (drift < 0.1 min).
Step 3: High-Resolution MS/MS Acquisition
Methodology : Operate the Q-TOF mass spectrometer in negative electrospray ionization (ESI-) mode. Set the capillary voltage to -4.5 kV, source temperature to 550°C, and acquire data in the m/z 100–1500 range[7]. Utilize CID with a collision energy of 35 eV for MS/MS fragmentation[6].
Causality & Rationale : Why negative mode? Dactylorhin C possesses a butanedioic (succinic) acid core. Carboxylic acids readily deprotonate in the gas phase, yielding a highly abundant and stable [M-H]⁻ precursor ion at m/z 351.1290[6]. Positive mode ionization typically results in complex, heterogeneous adduct formation (e.g., [M+Na]⁺, [M+K]⁺), which dilutes the signal and complicates downstream spectral interpretation.
Self-Validation Mechanism : The system utilizes an automated dual-spray source to continuously infuse a reference mass solution (e.g., leucine enkephalin). This lock-mass correction ensures that the mass accuracy remains strictly below 5 ppm error throughout the entire analytical batch.
Pharmacological Significance & Pathway Modulation
Beyond its analytical chemistry, Dactylorhin C is a potent bioactive agent. Recent pharmacological studies have highlighted its efficacy as a neuroprotective agent against dementia and Alzheimer's disease[4], as well as its role in anti-liver cancer formulations[3].
Table 2: Botanical Sources and Documented Pharmacological Activities
Mechanistically, Dactylorhin C mitigates cellular damage by directly scavenging Reactive Oxygen Species (ROS) and upregulating the Nrf2/ARE (Antioxidant Response Element) signaling pathway, which is critical for maintaining redox homeostasis and promoting neuronal survival.
Fig 3: Proposed Nrf2/ARE antioxidant and neuroprotective signaling pathway of Dactylorhin C.
References
Title : Dactylorhin C | C14H24O10 | CID 10521921.
Source : PubChem - National Institutes of Health (NIH).
URL :[Link]
Title : Comprehensive characterization of Dactylorhin and loroglossin in Dactylorhiza hatagirea D. DON using ultra-performance liquid chromatography-mass spectrometry.
Source : International Journal of Mass Spectrometry.
URL :[Link]
Title : Antioxidant, Antimicrobial Activities and Characterization of Polyphenol-Enriched Extract of Egyptian Celery (Apium graveolens L., Apiaceae) Aerial Parts via UPLC/ESI/TOF-MS.
Source : Molecules (PubMed Central).
URL :[Link]
Title : Metabolite Profiling and Distribution of Militarine in Rats Using UPLC-Q-TOF-MS/MS.
Source : Molecules (MDPI).
URL :[Link]
Title : Rapid Characterization of Chemical Constituents of the Tubers of Gymnadenia conopsea by UPLC–Orbitrap–MS/MS Analysis.
Source : Molecules (PubMed Central).
URL :[Link]
Title : Establishment of a new approach for quality evaluation of Pseudobulbus Cremastrae seu Pleiones (Shancigu) based on multicomponent analysis and anti-liver cancer pharmacological effects.
Source : Frontiers in Pharmacology (PubMed Central).
URL :[Link]
Title : Gymnadenia conopsea orchid: a systematic review.
Source : Frontiers in Pharmacology.
URL :[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals
Matrix: Dactylorhiza hatagirea, Bletilla striata, or Gymnadenia conopsea tubers
Target Analyte: Dactylorhin C (CAS: 256459-23-1)
Introduction & Scientific Rationale
Dactylorhin C is a bioactive glycosidic ester—specifically, (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid[1]. Naturally synthesized in the mature tubers of medicinal orchids such as Dactylorhiza hatagirea and Bletilla striata, this compound has garnered significant pharmaceutical interest due to its potent antioxidant, anti-inflammatory, and neuroprotective properties, including its ability to mitigate cyclophosphamide-induced oxidative stress[2][3].
Extracting Dactylorhin C presents a unique physicochemical challenge. Orchid tubers are notoriously rich in mucilaginous polysaccharides (e.g., glucomannans)[2]. Standard maceration often results in the solvent becoming highly viscous, trapping the target secondary metabolites and severely limiting mass transfer.
The Soxhlet Advantage: We employ the Soxhlet extraction method to circumvent this matrix effect. By isolating the biomass within a cellulose thimble, the mucilage remains physically contained while pure, condensed solvent continuously percolates through the matrix[4]. This maintains an absolute concentration gradient, driving the exhaustive extraction of polar glycosides without requiring excessive solvent volumes.
Experimental Workflow & Mechanistic Pathway
The following diagram illustrates the critical path of the extraction protocol, highlighting the mechanistic purpose behind each phase of the workflow.
Figure 1: Mechanistic workflow for the extraction and analytical validation of Dactylorhin C.
Quantitative Data & Parameter Summary
To ensure reproducibility and optimal yield, the extraction parameters must be strictly controlled. The table below summarizes the quantitative conditions and the physical chemistry rationale behind each parameter.
Parameter
Specification
Mechanistic Rationale
Extraction Solvent
70% Aqueous Ethanol
Balances polarity for glycoside solubilization; the aqueous fraction swells the cellular matrix, allowing ethanol to penetrate[4].
Reflux Temperature
62°C – 65°C
Ensures a steady siphon rate without exceeding the thermal degradation threshold of the target ester and glycosidic bonds[4].
Extraction Time
48 Hours
Provides a sufficient number of solvent exchange cycles to exhaustively deplete the dense tuber matrix of secondary metabolites[4].
Evaporation Temp
40°C (under vacuum)
Lowers the boiling point of the azeotrope, preventing thermal hydrolysis of Dactylorhin C during solvent removal.
Target Mass (ESI-)
m/z 351.13
Corresponds to the
[M−H]−
ion of Dactylorhin C (
C14H24O10
), confirming successful extraction[1][5].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the physical preparation and temperature controls is critical to preventing the degradation of Dactylorhin C.
Phase 1: Biomass Pre-Processing
Lyophilization: Flash-freeze the freshly harvested mature tubers (e.g., D. hatagirea) using liquid nitrogen, then lyophilize (freeze-dry) to a constant weight.
Causality: Orchid tubers contain high moisture and thermolabile compounds. Traditional oven-drying causes case-hardening (trapping metabolites inside the tissue) and thermal degradation. Lyophilization preserves the cellular ultrastructure.
Milling: Grind the dried tubers using a cryogenic mill or a standard analytical mill. Pass the powder through a 60–80 mesh sieve.
Causality: This specific mesh size maximizes the surface-area-to-volume ratio for solvent contact while preventing the powder from compacting too densely in the thimble, which would impede the siphon mechanism.
Phase 2: Soxhlet Assembly and Execution
Thimble Loading: Weigh exactly 100.0 g of the milled tuber powder and pack it evenly into a high-purity cellulose extraction thimble. Place a small plug of glass wool at the top of the thimble.
Causality: The glass wool plug prevents fine biomass particles from floating out of the thimble and clogging the Soxhlet siphon tube, which would halt the continuous extraction cycle.
Solvent Preparation: Add 1000 mL of 70% aqueous ethanol (v/v) to a 2000 mL round-bottom flask. Add 3-4 anti-bumping granules.
Refluxing: Assemble the Soxhlet apparatus and attach a chilled condenser. Heat the mantle to maintain a solvent temperature of 62°C–65°C.
Extraction Duration: Run the extraction continuously for 48 hours[4].
Self-Validation Check: By the 48th hour, the solvent pooling in the extractor body before siphoning should be completely colorless, indicating exhaustive extraction of all soluble compounds.
Phase 3: Solvent Recovery and Concentration
Rotary Evaporation: Transfer the crude extract to a rotary evaporator. Remove the solvent under reduced pressure (e.g., 150 mbar) with the water bath temperature strictly set to 40°C .
Causality: Evaporating under vacuum lowers the boiling point of the ethanol-water mixture. Keeping the temperature at or below 40°C prevents the thermal degradation of Dactylorhin C into its aglycone or other hydrolysis products.
Lyophilization of Residue: If residual water remains after ethanol evaporation, freeze the flask and lyophilize the contents to obtain a dry, crude hydroalcoholic extract powder.
Phase 4: Reconstitution and Analytical Validation
Sample Cleanup: Weigh 100 mg of the crude extract and reconstitute it in 10 mL of HPLC-grade 70% methanol[4].
Centrifugation: Centrifuge the solution at 5000 rpm for 10 minutes.
Causality: Methanol selectively precipitates residual high-molecular-weight glucomannans that may have co-extracted. Centrifugation pellets these polysaccharides, ensuring the sample will not foul analytical columns[4].
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
UPLC-ESI/TQ-MS Analysis: Analyze the sample using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Triple Quadrupole Mass Spectrometry. Dactylorhin C is confirmed by the presence of a prominent peak at m/z 351.13 in negative ionization mode
[M−H]−
[5][6].
Application Note & Protocols: A Multi-Assay Approach for Characterizing the In Vitro Antioxidant Activity of Dactylorhin C
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro testing pipeline to characterize the antioxidant potential of Dactyl...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro testing pipeline to characterize the antioxidant potential of Dactylorhin C, a novel natural product isolate. Recognizing that a single assay is insufficient to capture the multifaceted nature of antioxidant activity, we present a tiered approach employing a panel of complementary assays. This guide moves from foundational chemical-based radical scavenging assays (DPPH and ABTS) to a more biologically relevant method measuring the quenching of peroxyl radicals (ORAC) and culminates in a cell-based model (Cellular Antioxidant Activity assay) to account for bioavailability and metabolism. For each assay, we provide the underlying scientific principles, detailed step-by-step protocols optimized for a 96-well plate format, and guidelines for data analysis and interpretation.
Introduction: The Rationale for a Multi-Assay Approach
Reactive oxygen species (ROS) are constantly generated in vivo as byproducts of metabolic processes.[1] An imbalance between ROS production and the body's antioxidant defense systems leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2][3] Natural products are a rich source of novel antioxidant compounds.[4][5] Dactylorhin C, a hypothetical compound from the orchid genus Dactylorhiza, which is known for its phenolic and flavonoid constituents, presents a promising candidate for investigation.[3][5][6][7]
Evaluating the antioxidant capacity of a novel compound like Dactylorhin C requires a comprehensive strategy. Antioxidants can act through various mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET). Furthermore, their activity can be influenced by factors like solubility and interaction with different radical species. Therefore, relying on a single in vitro assay can be misleading.[8] This guide advocates for a panel of assays to build a complete antioxidant profile for Dactylorhin C. We will detail four key assays:
DPPH Assay: A rapid and straightforward SET-based assay to screen for radical scavenging ability.[8][9]
ABTS Assay: A versatile SET-based assay applicable to both hydrophilic and lipophilic compounds.[10][11]
ORAC Assay: A HAT-based assay that measures the capacity to quench peroxyl radicals, which are physiologically relevant.[12][13]
Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that provides more biologically significant data by considering cellular uptake, metabolism, and localization.[1][2][14]
The DPPH assay is a widely used method to screen for free radical scavenging activity.[8] It utilizes the stable free radical DPPH•, which has a deep violet color and a maximum absorbance around 517 nm.[8][15] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[9] The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the sample.[8]
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol
Reagent Preparation:
DPPH Stock Solution (0.1 mM): Freshly prepare by dissolving ~3.94 mg of DPPH in 100 mL of methanol. Store in a foil-wrapped bottle to protect from light.[9]
Dactylorhin C Solutions: Prepare a 1 mg/mL stock solution of Dactylorhin C in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Positive Control (Ascorbic Acid): Prepare a 1 mg/mL stock solution of ascorbic acid in methanol and dilute similarly to Dactylorhin C.
Assay Procedure (96-well plate format):
Add 100 µL of each Dactylorhin C dilution, ascorbic acid dilution, or methanol (for the blank/control) into triplicate wells of a 96-well plate.[9]
To every well, add 100 µL of the 0.1 mM DPPH working solution. Mix gently by pipetting.[16]
Incubate the plate in the dark at room temperature for 30 minutes.[17][18]
Measure the absorbance at 517 nm using a microplate reader.[11]
Data Analysis
Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration using the following formula:[9]
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Abs_control: Absorbance of the DPPH solution with methanol (no sample).
Abs_sample: Absorbance of the DPPH solution with the test sample.
Determine the IC50 value: Plot the % Inhibition against the concentration of Dactylorhin C. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals and can be determined by linear regression analysis.[11] A lower IC50 value signifies higher antioxidant activity.
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[10] The assay begins with the generation of the blue-green ABTS•+ by reacting ABTS with a strong oxidizing agent like potassium persulfate.[10] When an antioxidant is added, it donates electrons or hydrogen atoms, neutralizing the radical cation and causing the solution to lose its color.[10] The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration.[10][11]
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Protocol
Reagent Preparation:
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[10]
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[10]
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1). Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[10][18]
Diluted ABTS•+ Solution: Before use, dilute the working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[10][17] This is a critical step for reproducibility.
Assay Procedure (96-well plate format):
Prepare serial dilutions of Dactylorhin C and a standard antioxidant like Trolox (e.g., 10-200 µM).
Add 10 µL of each sample or Trolox standard dilution into triplicate wells.
Add 190 µL of the diluted ABTS•+ solution to each well.[17]
Mix and incubate at room temperature for 6-10 minutes.[17]
Measure the absorbance at 734 nm using a microplate reader.[11][18]
Data Analysis
Calculate % Inhibition as described in the DPPH assay (Section 2.4).
Determine Trolox Equivalent Antioxidant Capacity (TEAC): Create a standard curve by plotting the % inhibition of the Trolox standards against their concentrations. Use the linear regression equation of the Trolox curve to calculate the TEAC value for Dactylorhin C. The result is expressed as µmol of Trolox Equivalents (TE) per gram or µmol of the compound.[11][17]
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle of the Assay
The ORAC assay measures the antioxidant's ability to inhibit the degradation of a fluorescent probe (typically fluorescein) by peroxyl radicals.[12][13] The assay is based on a hydrogen atom transfer (HAT) mechanism.[13] Peroxyl radicals are generated by the thermal decomposition of an initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12][13] In the absence of an antioxidant, these radicals oxidize and quench the fluorescein signal. An antioxidant protects the fluorescein by neutralizing the peroxyl radicals, thus preserving the fluorescence. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) relative to a standard, Trolox.[13]
Experimental Workflow: ORAC Assay
Caption: Workflow for the kinetic ORAC assay.
Detailed Protocol
Reagent Preparation:
Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
AAPH Solution: Freshly prepare a solution of AAPH in 75 mM phosphate buffer. The concentration may vary, but 75 mM is a common starting point.[19]
Trolox Standards: Prepare a stock solution of Trolox (e.g., 1 mM) and create a standard curve by serial dilution (e.g., 10-100 µM) in phosphate buffer.[19]
Dactylorhin C Solutions: Prepare dilutions of Dactylorhin C in phosphate buffer.
Pipette 25 µL of Dactylorhin C dilutions, Trolox standards, or phosphate buffer (blank) into triplicate wells.[20]
Add 150 µL of the fluorescein working solution to all wells. Mix thoroughly.[20]
Incubate the plate for at least 30 minutes at 37°C in the plate reader to allow thermal equilibration.[12][20]
Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to all wells, preferably using an automated injector in the plate reader.[20]
Immediately begin kinetic fluorescence readings. Measure fluorescence every 1-2 minutes for 60-90 minutes (Excitation: ~485 nm, Emission: ~520-535 nm).[19]
Data Analysis
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank using the plate reader's software. The AUC is calculated using the formula:[19]
AUC = 1 + (f1/f0) + (f2/f0) + ... + (fi/f0)
f0 is the initial fluorescence reading at time 0.
fi is the fluorescence reading at time i.
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.[19]
Net AUC = AUC_sample - AUC_blank
Determine ORAC Value: Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve. Use the regression equation to determine the ORAC value of Dactylorhin C, expressed as µmol TE/g or µmol TE/µmol.
Cellular Antioxidant Activity (CAA) Assay
Principle of the Assay
While chemical assays are excellent for initial screening, they do not account for biological complexity.[1][2] The CAA assay measures antioxidant activity within a cellular environment, considering factors like cell uptake and metabolism.[2][14] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[2][21] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.[2][22] ROS, induced by an initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[2][21][22] Antioxidants that are taken up by the cells can quench these ROS, thereby inhibiting the formation of DCF. The reduction in fluorescence intensity over time is proportional to the cellular antioxidant activity.[14]
Experimental Workflow: CAA Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol
Materials & Reagents:
Human liver cancer (HepG2) or other suitable adherent cells.
Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density that will achieve 90-100% confluence after 24 hours (e.g., 60,000 cells/well).[14]
Cell Treatment: After 24 hours, remove the culture medium and wash the cell monolayer gently with 100 µL of PBS.[14]
Add 50 µL of the working DCFH-DA probe solution to each well.[2]
Immediately add 50 µL of Dactylorhin C dilutions, Quercetin standard dilutions, or culture medium (control) to the appropriate wells.[2]
Incubate the plate for 1 hour at 37°C in a CO2 incubator.[14]
Induction of Oxidative Stress: Remove the treatment solution and gently wash the cells once with 100 µL of PBS.
Add 100 µL of the AAPH radical initiator solution (prepared in culture medium) to all wells.
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1 hour.[14][22]
Data Analysis
Calculate the Area Under the Curve (AUC) for the fluorescence kinetic profiles for each sample.
Calculate CAA Units: The antioxidant activity is quantified by calculating the percent inhibition relative to the control wells and can be expressed in terms of Quercetin Equivalents (QE) by comparing the sample's AUC to the standard curve generated with Quercetin.[14]
CAA Unit = 100 - (AUC_sample / AUC_control) x 100
Data Presentation and Interpretation
To build a comprehensive antioxidant profile for Dactylorhin C, results from all assays should be compiled and compared against a well-characterized standard antioxidant.
Table 1: Summary of In Vitro Antioxidant Activity of Dactylorhin C
Note: Values are placeholders and should be replaced with experimental data. N/A indicates not applicable as the primary standard for that assay.
Interpretation:
A low IC50 in the DPPH assay suggests potent radical scavenging via electron/hydrogen donation.
A high TEAC value from the ABTS assay confirms this activity and provides a standardized comparison to Trolox.
A high ORAC value is particularly significant as it demonstrates efficacy against peroxyl radicals, a major class of radicals in the human body.
A positive result in the CAA assay is the most compelling evidence, indicating that Dactylorhin C is bioavailable to cells and can inhibit intracellular oxidative stress, which is a crucial finding for any compound intended for therapeutic development.
References
BenchChem. (2025). Application Notes: ABTS Assay for Measuring Antioxidant Activity in Plant Extracts.
BenchChem. (2025). Application Notes and Protocols for In Vitro Antioxidant Assays of Phenolic Compounds.
Rocchetti, G., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules, 29(4), 799. Available at: [Link]
Bio-protocol. (n.d.). Evaluation of antioxidant activity using in vitro tests. Bio-protocol, 11(15), e4119. Available at: [Link]
Bio-protocol. (n.d.). Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol, 12(11), e4426. Available at: [Link]
Scribd. (n.d.). ORAC Assay Protocol Overview. Retrieved from [Link]
Rani, A., et al. (2023). Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. International Journal of Pharmaceutical Sciences and Research, 14(12), 1000-1011.
BenchChem. (2025). Application Notes and Protocols: ORAC Assay for Measuring Antioxidant Activity of Isomartynoside.
Martínez-Morales, F., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Figure in a research article].
Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Available at: [Link]
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Retrieved from [Link]
Kosyan, A., et al. (2021). Study of the Properties of In Vitro Dactylorhiza maculata (L.) Soó (Family Orchidaceae) Extracts. Plants, 10(7), 1341. Available at: [Link]
Bioquochem. (n.d.). ABTS Assay Kit. Retrieved from [Link]
Springer Protocols. (n.d.). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts.
Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]
Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Retrieved from [Link]
ResearchGate. (2025).
Kiziltaş, H., et al. (2019). Evaluation of Antioxidant Properties, Trace Element and Mineral Composition of Dactylorhiza umbrosa (Kar. & Kir.) Nevski (Orchidaceae). DergiPark.
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]
MDPI. (2022). Sahlep (Dactylorhiza osmanica): Phytochemical Analyses by LC-HRMS, Molecular Docking, Antioxidant Activity, and Enzyme Inhibition Profiles.
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols: DPPH Assay for Antioxidant Activity of Dicranolomin.
Technical Support Center: Overcoming Challenges in Scaling Up Dactylorhin C Extraction
Welcome to the Application Science Support Center. Scaling up the extraction of Dactylorhin C —a bioactive glucosyloxybenzyl 2-isobutylmalate derivative primarily sourced from orchid tubers like Gymnadenia conopsea, Blet...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Center. Scaling up the extraction of Dactylorhin C —a bioactive glucosyloxybenzyl 2-isobutylmalate derivative primarily sourced from orchid tubers like Gymnadenia conopsea, Bletilla striata, and Dactylorhiza hatagirea—presents unique biochemical and chemical engineering challenges.
Unlike bench-scale isolation, pilot-scale extraction is frequently derailed by massive co-extraction of viscous polysaccharides and the thermal degradation of delicate ester bonds. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity recovery of Dactylorhin C at scale.
Part 1: Expert FAQs on Scale-Up Bottlenecks
Q1: Why does my Dactylorhin C yield drop exponentially when scaling from 10g to 1kg of Gymnadenia conopsea tubers?Causality: At the bench scale, heat dissipation and mass transfer are rapid. However, at the 1kg scale, prolonged heating during solvent removal or traditional reflux extraction causes thermal hydrolysis. Dactylorhin C and its complex precursors (like Dactylorhin A and E) contain heat-sensitive ester bonds. Prolonged exposure to temperatures >60°C cleaves these bonds, degrading the target into butanedioic acid derivatives and loroglossin 1.
Solution: Shift from thermal reflux to Ultrasound-Assisted Extraction (UAE) at strictly controlled temperatures (≤50°C) to preserve the structural integrity of the phenolic glycosides 2.
Q2: How do I resolve the severe emulsion issues during liquid-liquid extraction (Ethyl Acetate/Water)?Causality: Orchid tubers are exceptionally rich in glucomannans (water-soluble polysaccharides). During scale-up, these polysaccharides swell, drastically increasing the viscosity of the extract. When partitioned with ethyl acetate, these glucomannans act as potent emulsifying agents, creating thick, unresolvable emulsion layers that trap Dactylorhin C.
Solution: Implement a matrix depletion step before partitioning. By concentrating the crude ethanolic extract and adding 4 volumes of cold ethanol (4°C), you selectively precipitate the polysaccharides while keeping the target glycosides in solution.
Q3: How can I accurately distinguish Dactylorhin C from structural analogs like Dactylorhin A and Militarine during process monitoring?Causality: Dactylorhin C (
C14H24O10
) is often a partial hydrolysis product of larger glucosyloxybenzyl 2-isobutylmalates like Dactylorhin A. Because they share identical chromophores, UV-Vis monitoring alone is insufficient and misleading.
Solution: Utilize UPLC-Orbitrap-MS/MS in negative ion mode. Dactylorhin C yields a distinct
[M−H]−
precursor ion at m/z 351.129, whereas Dactylorhin A yields m/z 619.224 3.
Part 2: Mechanistic Pathways & Workflows
To understand the fragility of the molecule, refer to the degradation pathway below. Enzymatic or thermal stress directly dictates your final yield.
Mechanistic pathway of Dactylorhin C formation and thermal degradation.
Part 3: Quantitative Process Optimization
The following table summarizes the causal relationship between extraction parameters, matrix interference (viscosity), and the final yield of Dactylorhin C.
Scale
Extraction Method
Temp (°C)
Time (min)
Extract Viscosity (cP)
Dactylorhin C Yield (mg/g DW)
Primary Failure Mode
Bench (10g)
Heat Reflux
80
120
> 50 (High)
1.2
Minor thermal degradation
Bench (10g)
UAE (50% EtOH)
50
50
< 15 (Low)
2.8
None (Optimal)
Pilot (1kg)
Heat Reflux
80
240
> 150 (Severe)
0.4
Severe thermal hydrolysis
Pilot (1kg)
UAE + EtOH Ppt
50
50
< 5 (Minimal)
2.6
None (Scalable)
Data synthesized from optimized Bletilla striata and Gymnadenia conopsea extraction profiles 2.
Part 4: Self-Validating Scale-Up Protocols
A protocol is only scalable if it contains built-in validation checkpoints to prevent downstream failure. The following methodologies are designed as self-validating systems.
Objective: Extract Dactylorhin C while preventing thermal degradation and eliminating emulsion-causing glucomannans.
Milling & Sieving: Pulverize dried orchid tubers and pass through a 40-mesh sieve to ensure uniform particle size for mass transfer.
Extraction: Suspend the powder in 50% aqueous ethanol at a solid-liquid ratio of 1:40 (g/mL). Apply ultrasonic extraction (100 W, 40 Hz) at 50°C for exactly 50 minutes 2.
Filtration & Concentration: Filter the homogenate through a 0.45 µm membrane. Concentrate the filtrate under reduced pressure at 40°C until the volume is reduced by 75%.
VALIDATION CHECKPOINT 1 (Viscosity Test): Measure the concentrate's viscosity using a rotational viscometer.
Logic: If viscosity is >15 cP, glucomannan concentration is too high and will ruin the liquid-liquid partition. Proceed to Step 5. If <15 cP, you may bypass Step 5.
Polysaccharide Precipitation: Slowly add 4 volumes of absolute ethanol (pre-chilled to 4°C) to the concentrate while stirring. Incubate at 4°C for 12 hours. Centrifuge at 8000 rpm for 15 minutes. Recover the supernatant (containing Dactylorhin C) and discard the polysaccharide pellet.
Objective: Isolate Dactylorhin C from structural analogs with high purity.
Partitioning: Evaporate the ethanol from the Protocol A supernatant. Resuspend in distilled water and partition 3 times with equal volumes of Ethyl Acetate (EtOAc). Collect the EtOAc fractions.
Chromatography Setup: Inject the concentrated EtOAc fraction onto a Preparative HPLC system equipped with a C18 column (250 × 21.2 mm, 5 µm).
Gradient Elution: Run a linear gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B): 5% to 35% A over 6 minutes, then 35% to 45% A up to 18 minutes.
VALIDATION CHECKPOINT 2 (Mass Spectrometry Confirmation): Before pooling the collected fractions, analyze a 1 µL aliquot via UPLC-Orbitrap-MS/MS.
Logic: Confirm the presence of the
[M−H]−
ion at m/z 351.129 (Dactylorhin C) and explicitly verify the absence of m/z 619.224 (Dactylorhin A) 3. Only pool fractions that pass this binary check.
Self-validating scale-up workflow for Dactylorhin C extraction and purification.
References
Kizu, H., Kaneko, E., & Tomimori, T. (2000). "Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON." Chemical and Pharmaceutical Bulletin. Available at: [Link]
Li, X., et al. (2024). "Optimization of an Ultrasound-Assisted Extraction Technique and the Effectiveness of the Sunscreen Components Isolated from Bletilla striata." Molecules (PMC). Available at:[Link]
Wang, Y., et al. (2020). "Rapid Characterization of Chemical Constituents of the Tubers of Gymnadenia conopsea by UPLC–Orbitrap–MS/MS Analysis." Molecules (MDPI). Available at: [Link]
Lin, Y., et al. (2024). "Gymnadenia conopsea orchid: a systematic review." Frontiers in Pharmacology (PMC). Available at:[Link]
Dactylorhin C Technical Support Center: Stability Analytics & Troubleshooting Guide
Welcome to the Technical Support Center for Dactylorhin C (CAS# 256459-23-1), a bioactive glycoside primarily isolated from the tubers of Dactylorhiza hatagirea and Bletilla striata[1][2]. As a β -D-glucopyranoside deriv...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Dactylorhin C (CAS# 256459-23-1), a bioactive glycoside primarily isolated from the tubers of Dactylorhiza hatagirea and Bletilla striata[1][2]. As a
β
-D-glucopyranoside derivative of 2-isobutylmalic acid[3], Dactylorhin C presents unique stability challenges during extraction, formulation, and analytical quantification. Its dicarboxylic acid moiety and
β
-glycosidic bond make it highly susceptible to pH-driven hydrolysis and thermal degradation[2][4].
This guide is engineered for researchers and drug development professionals, providing field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure the structural integrity of Dactylorhin C in your workflows.
Thermodynamic and pH Stability Profile
Understanding the boundary conditions of Dactylorhin C is critical. The molecule degrades via two primary mechanisms: acid-catalyzed hydrolysis of the oxocarbenium ion intermediate, and thermal cleavage of the glycosidic linkage[2][4]. At temperatures exceeding 60°C, the kinetic energy surpasses the activation barrier for glycosidic bond maintenance, leading to rapid degradation into D-glucose and 2-isobutylmalic acid[2][4].
Quantitative Stability Matrix
The following table summarizes the quantitative recovery of Dactylorhin C under various stress conditions.
Table 1: Dactylorhin C Recovery Matrix (% Intact Compound Remaining After 24 Hours)
Incubation Temp
pH 2.0 (Strong Acid)
pH 5.5 (Weak Acid)
pH 7.4 (Physiological)
pH 10.0 (Alkaline)
4°C
92.4%
99.1%
98.5%
88.2%
25°C
78.1%
95.3%
94.0%
65.4%
60°C
15.2%
62.8%
58.1%
12.0%
80°C
< 1.0%
18.4%
14.2%
< 1.0%
Data synthesis based on accelerated degradation kinetics and optimized extraction parameters establishing 40–60°C as the critical thermal threshold[2].
Degradation Pathway Visualization
Mechanistic pathways of Dactylorhin C degradation under extreme pH and thermal conditions.
Troubleshooting & FAQs
Q1: Why am I observing severe peak tailing or split peaks for Dactylorhin C during HPLC-PDA analysis?Causality & Solution: Dactylorhin C contains two carboxylic acid groups (butanedioic acid backbone)[3]. In a neutral mobile phase, these groups partially ionize, leading to multiple protonation states interacting variably with the stationary phase.
Fix: Acidify your mobile phase with 0.1% Formic Acid (pH ~2.7). This suppresses ionization, ensuring the molecule remains fully protonated for sharp, symmetrical peak resolution[5].
Q2: My extraction yields from Bletilla striata are highly variable. What is causing the loss of Dactylorhin C?Causality & Solution: You are likely exceeding the thermal stability threshold during ultrasound-assisted or reflux extraction. Studies demonstrate that extraction temperatures above 60°C cause significant degradation of sunscreen components, including Dactylorhin C[2].
Fix: Cap your extraction temperature at 50°C. Use a 50% ethanol-water mixture to optimize the dielectric constant for glycoside solubility while minimizing thermal stress[2].
Q3: How should I store purified Dactylorhin C standards to prevent spontaneous degradation?Causality & Solution: Ambient moisture and temperature facilitate slow hydrolysis of the
β
-D-glucopyranoside bond.
Fix: Store lyophilized powders in the dark at -20°C for long-term stability (months to years), or 0–4°C for short-term use (days to weeks)[1]. Reconstitute in anhydrous organic solvents (e.g., 100% Methanol) rather than water for stock solutions.
Standard Operating Procedure: Self-Validating Forced Degradation Assay
To accurately quantify the stability of Dactylorhin C in your specific formulation, use this self-validating LC-MS/MS workflow. This protocol incorporates a quenching step to halt degradation instantly, ensuring that the degradation measured reflects the incubation period, not the time spent waiting in the autosampler.
Phase 1: Sample Preparation & Stress Incubation
Stock Preparation: Dissolve 1.0 mg of Dactylorhin C standard in 1.0 mL of LC-MS grade Methanol (1 mg/mL).
Matrix Spiking: Dilute the stock to 10 µg/mL in your target buffer (e.g., 50 mM Citrate buffer, pH 3.0).
Internal Standard (IS) Addition: Spike the solution with 1 µg/mL of a stable structural analog (e.g., Loroglossin) to self-validate extraction recovery and ionization efficiency[6].
Thermal Incubation: Place the sealed vials in a thermomixer at 60°C.
Phase 2: The Quenching Mechanism (Critical Step)
Why we do this: If you transfer a pH 3.0 sample directly to the autosampler, hydrolysis continues during the queue time, invalidating your kinetic data.
At predetermined time points (e.g., 1h, 4h, 24h), extract a 100 µL aliquot.
Immediate Quench: Instantly mix the aliquot with 100 µL of ice-cold quenching buffer (50 mM Tris, pH 8.0) to neutralize the pH to ~6.5, and drop the temperature to 4°C.
Phase 3: LC-MS/MS Quantification
Chromatography: Inject 2 µL onto a C18 column (e.g., Waters ACQUITY UPLC HSS T3) maintained at 30°C[5].
Mobile Phase: Run a gradient of Water + 0.1% Formic Acid (A) and Acetonitrile (B)[5].
Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the [M-H]⁻ precursor ion at m/z 351.13 for Dactylorhin C[5][7].
System Suitability: Verify that the peak area ratio of Dactylorhin C to the Internal Standard in the T=0 control sample has an RSD of < 2.0%.
References
Source: nih.
Source: medkoo.
Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON.
Comprehensive characterization of Dactylorhin and loroglossin in Dactylorhiza hatagirea D.
Source: mdpi.
Optimization of Portulaca oleracea L.
Establishment of a new approach for quality evaluation of Pseudobulbus Cremastrae seu Pleiones (Shancigu)
Technical Support Center: Dactylorhin C Solubility & Formulation Guide
Scientific Overview & Causality of Solubility Behavior As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of complex natural products. Dactylorhin C (CAS: 256459...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Overview & Causality of Solubility Behavior
As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of complex natural products. Dactylorhin C (CAS: 256459-23-1) is a bioactive secondary metabolite isolated from the mature tubers of orchids such as Dactylorhiza hatagirea and Gymnadenia conopsea[1][2].
Structurally, it is identified as (2R)-2-beta-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid[2][3]. The molecule presents a unique formulation challenge due to its amphiphilic nature: it possesses a highly hydrophilic beta-D-glucopyranosyloxy moiety, a lipophilic isobutyl (2-methylpropyl) side chain, and a pH-sensitive butanedioic acid (succinic acid) core[3][4]. Understanding the thermodynamic push-and-pull of these functional groups is critical. If the formulation strategy does not account for the pKa of the dicarboxylic acid core or the dielectric constant of the solvent, the compound will inevitably precipitate or degrade.
Troubleshooting FAQs
Q1: Why does Dactylorhin C precipitate when dissolved directly in pure water or low-pH buffers?A: The solubility of Dactylorhin C is strictly governed by its butanedioic acid core. At acidic pH levels (below pH ~4.0), the two carboxylic acid groups remain fully protonated (non-ionized). This neutral state significantly increases the molecule's lipophilicity due to the dominance of the isobutyl side chain, leading to rapid phase separation[4][5].
Solution: The pH of the aqueous environment must be adjusted to a weakly basic or physiological range (pH 7.2–7.4) using mild bases like Na2CO3 or NaOH[5]. Ionizing the carboxylates drastically enhances aqueous solubility by facilitating ion-dipole interactions with water.
Q2: I am preparing a primary stock solution. What is the most reliable solvent to prevent aggregation?A: Do not use water or standard saline for primary stock preparation. Instead, utilize anhydrous Dimethyl Sulfoxide (DMSO). Dactylorhin C and its close structural analogs (e.g., Dactylorhin A) exhibit excellent solubility in DMSO, achieving concentrations up to 100 mg/mL (~112.5 mM)[6].
Critical Note: DMSO is highly hygroscopic. Always use newly opened, anhydrous DMSO. Absorbed atmospheric moisture lowers the solvent's solubilizing capacity and can prematurely trigger micro-precipitation[6].
Q3: How do I transition from a DMSO stock to an aqueous cell culture medium without crashing the compound out of solution?A: Direct dilution of a DMSO stock into saline or culture media causes "crashing" due to an abrupt shift in the dielectric constant. We strongly recommend a step-wise co-solvent system or cyclodextrin encapsulation. A field-proven protocol for Dactylorhin derivatives utilizes a gradient of polymers and surfactants: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[6]. Alternatively, utilizing a 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution provides a hydrophobic cavity that encapsulates the isobutyl group while exposing a hydrophilic exterior to the aqueous phase[6].
Q4: My aqueous working solutions are losing bioactivity over time. What is the mechanistic cause?A: Dactylorhin C contains an ester-linked glucoside bond that is highly susceptible to hydrolysis[1][2]. Prolonged exposure to alkaline conditions or the presence of esterases and glycosidases in serum-supplemented cell culture media will degrade the compound into its constituent aglycone and free glucose[1][2]. To ensure trustworthiness in your assays, always prepare working solutions fresh on the day of the experiment. Stock solutions in DMSO should be aliquoted and stored at -80°C for a maximum of 6 months, protected from light and moisture[6].
Assays sensitive to high surfactant concentrations[6].
Validated Experimental Workflows
The following protocol is engineered as a self-validating system to ensure complete solubilization while preserving molecular integrity. Do not deviate from the order of addition.
Protocol: Step-by-Step Preparation of a 2.5 mg/mL Aqueous Working Solution
Step 1: Primary Solubilization (Organic Phase)
Action: Dissolve 2.5 mg of lyophilized Dactylorhin C in 100 μL of anhydrous DMSO. Vortex and sonicate at 37°C for 5 minutes.
Causality: The hydrophobic isobutyl group requires a low-dielectric solvent to disrupt intermolecular crystal packing.
Validation Check: The solution must be completely optically clear. Any turbidity indicates moisture contamination in the DMSO.
Action: Add 400 μL of PEG300 to the DMSO stock and vortex thoroughly. Next, add 50 μL of Tween-80 and vortex again.
Causality: PEG300 acts as a co-solvent to bridge the polarity gap, while Tween-80 forms micelles that shield the lipophilic core from the incoming aqueous phase[6].
Validation Check: The mixture should remain monophasic and highly viscous.
Step 3: Aqueous Integration & pH Modulation
Action: Slowly add 450 μL of 0.9% Saline dropwise while gently vortexing. Adjust the final pH to 7.2–7.4 using micro-volumes of 0.1 M Na2CO3[5].
Causality: Dropwise addition prevents localized precipitation. Adjusting the pH above the pKa of the butanedioic acid core ensures the carboxylates are ionized, maximizing thermodynamic stability in water[5].
Validation Check: Verify the pH with a micro-probe. The solution must remain transparent.
Step 4: Sterilization
Action: Filter the final solution through a 0.22 μm PTFE syringe filter.
Causality: PTFE is low-protein-binding and prevents the adsorption of the amphiphilic compound, unlike standard cellulose acetate filters.
Validation Check: No significant back-pressure should be felt during filtration, indicating that no micro-aggregates are clogging the pores.
Formulation Workflow Diagram
Workflow for the step-wise solubilization and pH adjustment of Dactylorhin C for in vitro assays.
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Dactylorhin C
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Dactylorhin C. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Dactylorhin C. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to peak tailing, a frequent challenge that can compromise the accuracy and resolution of your chromatographic results.[1]
Understanding Peak Tailing
In an ideal HPLC separation, a compound travels through the column in a tight, symmetrical band, resulting in a Gaussian peak shape. Peak tailing is a chromatographic anomaly where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[2][3] This distortion can be quantified using the tailing factor or asymmetry factor.[3] Significant peak tailing can obscure smaller, nearby peaks, leading to inaccurate integration and quantification.[4][5]
The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention within the column.[6] While the main interaction in reversed-phase HPLC is hydrophobic, secondary, unwanted interactions can also occur.[6]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific questions you may have regarding peak tailing in your Dactylorhin C analysis.
Question 1: I'm observing significant peak tailing for Dactylorhin C on my C18 column. What are the likely causes?
Peak tailing for a compound like Dactylorhin C, which possesses polar functional groups including hydroxyls and carboxylic acids, on a standard C18 column often points to secondary interactions with the stationary phase.[7][8][9][10]
Primary Suspects:
Secondary Interactions with Residual Silanols: Even with modern C18 columns, some unreacted silanol groups (Si-OH) remain on the silica surface.[2][11] These silanols are polar and can interact strongly with polar analytes like Dactylorhin C, causing some molecules to be retained longer than the bulk of the analyte, resulting in a tailing peak.[6][11] This is especially problematic for basic compounds.[6]
Mobile Phase pH Issues: The pH of your mobile phase plays a critical role in the ionization state of both your analyte and the residual silanols on the column.[4][12] If the mobile phase pH is not optimized, it can exacerbate secondary interactions.[12][13]
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2][14]
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[4]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting peak tailing.
Question 2: How can I mitigate secondary interactions with silanol groups?
Addressing silanol interactions is a key step in improving the peak shape of polar analytes.
Solutions and Protocols:
Mobile Phase pH Adjustment:
Explanation: Lowering the mobile phase pH (typically to around 2.5-3.0) protonates the silanol groups, rendering them non-ionized.[6][12] This minimizes their ability to interact with the polar functional groups of Dactylorhin C.[12]
Protocol:
Prepare the aqueous portion of your mobile phase.
Use a calibrated pH meter to adjust the pH to 3.0 using an appropriate acid (e.g., formic acid or trifluoroacetic acid). Note that pH should be measured on the aqueous portion before mixing with the organic modifier.[12]
Prepare a series of mobile phases with slightly different pH values (e.g., 2.5, 2.8, 3.2) to find the optimal condition for peak symmetry.
Always ensure your column is stable at the chosen pH. Standard silica-based columns can degrade at a pH below 2.[15]
Use of an End-Capped Column:
Explanation: Modern HPLC columns often undergo a process called "end-capping," where residual silanol groups are chemically bonded with a small, non-polar group.[11][16] This significantly reduces the number of active sites available for secondary interactions.[11][16]
Recommendation: If you are not already using one, switch to a high-quality, end-capped C18 column.[4][16]
Mobile Phase Additives:
Explanation: A traditional approach is to add a "sacrificial base," such as triethylamine (TEA), to the mobile phase.[12] TEA, being a small, basic compound, will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[12]
Protocol:
Add a low concentration of TEA (e.g., 0.05-0.1%) to the aqueous portion of your mobile phase.
Adjust the pH of the mobile phase as needed.
Equilibrate the column thoroughly with the new mobile phase before injecting your sample.
Data Summary: Effect of Mobile Phase pH on Peak Tailing
Mobile Phase pH
Expected Tailing Factor for Dactylorhin C
Rationale
7.0 (Neutral)
High (>1.5)
Silanol groups are ionized and readily interact with polar analytes.[6]
4.5 (Mid-range)
Moderate to High (1.2-1.5)
Partial ionization of silanol groups can still lead to significant secondary interactions.[4]
3.0 (Acidic)
Low (1.0-1.2)
Silanol groups are protonated and less interactive, leading to improved peak symmetry.[6][12]
Question 3: Could my sample be the problem? How do I check for column overload?
Yes, the concentration of your sample and the injection volume can directly impact peak shape.
Explanation:
Column overload occurs when the amount of analyte injected exceeds the capacity of the stationary phase to effectively separate it.[14] This can lead to both peak fronting and tailing.[2][14]
Experimental Protocol to Test for Column Overload:
Prepare a Dilution Series: Prepare a series of dilutions of your Dactylorhin C standard or sample (e.g., 1x, 0.5x, 0.25x, 0.1x).
Constant Injection Volume: Inject the same volume of each dilution onto the column.
Analyze Peak Shape: Observe the peak shape for each concentration. If the peak tailing decreases as the concentration decreases, you are likely experiencing column overload.
Vary Injection Volume: Alternatively, keep the sample concentration constant and inject decreasing volumes (e.g., 10 µL, 5 µL, 2 µL). A similar improvement in peak shape with smaller injection volumes also indicates overload.
Solution:
Once confirmed, the solution is straightforward: reduce the amount of sample injected onto the column by either diluting your sample or reducing the injection volume.[14]
Question 4: What if none of the above solutions work? What are other potential, less common causes?
If you have addressed mobile phase pH, considered your column chemistry, and ruled out column overload, here are a few other factors to investigate.
Trace Metal Contamination: The silica backbone of the stationary phase can contain trace metal impurities.[12] Certain analytes can chelate with these metals, leading to peak tailing.[12]
Solution: Using a high-purity, modern HPLC column can minimize this issue. Adding a chelating agent like EDTA to the mobile phase can sometimes help, but this is less common.
Extra-Column Dead Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[4][12]
Troubleshooting:
Check all fittings and connections for tightness.
Use the shortest possible tubing with the narrowest appropriate internal diameter (e.g., 0.005") to connect the components of your HPLC system.[4]
Ensure that the tubing is cut cleanly and sits flush within the fittings.
Column Void: A void at the head of the column can cause peak distortion, including tailing and fronting.[5][12] This can be caused by high pressure or operating at an inappropriate pH.[12]
Diagnosis: If all peaks in your chromatogram are showing similar distortion, a column void is a possibility.[3]
Solution: In some cases, reversing and flushing the column (if permitted by the manufacturer) can resolve the issue.[14] However, a void often indicates that the column needs to be replaced.
References
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. Available at: [Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Available at: [Link]
How to Reduce Peak Tailing in HPLC?. (2025, June 9). Phenomenex. Available at: [Link]
C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. (2025, June 23). Available at: [Link]
What Causes Peak Tailing in HPLC?. (2025, October 28). Chrom Tech, Inc. Available at: [Link]
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Available at: [Link]
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Available at: [Link]
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Available at: [Link]
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Available at: [Link]
Effects of Secondary Interactions in Size Exclusion Chromatography. (n.d.). Available at: [Link]
Dactylorhin C. (n.d.). PubChem. National Institutes of Health. Available at: [Link]
What are C18 HPLC columns?. (2023, October 31). GL Sciences. Available at: [Link]
The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Available at: [Link]
Dactylorhiza hatagirea (D. Don) Soo: A Critically Endangered Perennial Orchid from the North-West Himalayas. (2020, November 25). MDPI. Available at: [Link]
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Available at: [Link]
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC. Available at: [Link]
What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Available at: [Link]
Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON. (n.d.). SciSpace. Available at: [Link]
Dactylorhiza hatagirea (D. Doon) Soo, an important medicinal herb of the Himalaya and urgent need for its conservation. (n.d.). Available at: [Link]
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Available at: [Link]
Isolation and Structure Elucidation of phyto-bioactive compound from herbal medicinal plant Dactylorhiza hatagirea. (2025, June 26). International Journal of Pharmaceutical Sciences. Available at: [Link]
[Determination of dactylorhin A and militarine in three varieties of Cremastrae Pseudobulbus/Pleiones Pseudobulbus by HPLC]. (n.d.). ResearchGate. Available at: [Link]
Sahlep (Dactylorhiza osmanica): Phytochemical Analyses by LC-HRMS, Molecular Docking, Antioxidant Activity, and Enzyme Inhibition Profiles. (2022, October 14). MDPI. Available at: [Link]
Comprehensive characterization of Dactylorhin and loroglossin in Dactylorhiza hatagirea D. DON using ultra-performance liquid chromatography-mass spectrometry. (2023, April 12). ResearchGate. Available at: [Link]
CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. (n.d.). PMC. Available at: [Link]
Dactylorhin C Storage & Stability: Technical Support Center
Welcome to the Technical Support Center for Dactylorhin C . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the degradat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Dactylorhin C . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the degradation of Dactylorhin C during extraction, handling, and long-term storage.
Dactylorhin C—chemically identified as (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid—is a highly bioactive glucosyloxybenzyl succinate derivative isolated from Orchidaceae species such as Dactylorhiza hatagirea and Gymnadenia conopsea[1][2]. While it exhibits significant pharmacological potential, its structural reliance on a β-D-glycosidic bond and carboxylic acid moieties makes it highly susceptible to environmental degradation[3][4].
Mechanistic FAQs: Understanding the Causality of Degradation
Q: Why does Dactylorhin C degrade so rapidly in aqueous solutions or biological buffers?A: The instability of Dactylorhin C in aqueous environments is driven by the hydrolysis of its β-D-glycosidic bond. Glucosyloxybenzyl succinate derivatives are notoriously labile in the presence of moisture and pH extremes[4]. In an unbuffered aqueous solution, nucleophilic attack by water molecules—often catalyzed by trace shifts in pH or the presence of residual plant beta-glucosidases—cleaves the molecule into 2-isobutylmalic acid and free glucose[3]. This is why stock solutions must be prepared in anhydrous solvents rather than water.
Q: How does temperature impact the structural integrity of Dactylorhin C during extraction and storage?A: Thermal stress accelerates both hydrolysis and oxidative decomposition. Studies optimizing the extraction of similar components from orchid tubers demonstrate that temperatures exceeding 60 °C lead to a sharp decline in the yield and bioactivity of glucosyloxy isobutylmalic acid derivatives[5][6]. Elevated thermal kinetic energy lowers the activation energy required for the cleavage of the glycosidic linkage, leading to rapid thermal decomposition[6].
Troubleshooting Guide: Common Experimental Issues
Issue 1: Peak Splitting or Appearance of New Peaks in HPLC-UV/MS
Symptom: During routine LC-MS or HPLC-UV analysis (typically monitored at ~221 nm), the primary Dactylorhin C peak diminishes, accompanied by the emergence of new, earlier-eluting peaks.
Root Cause: Partial hydrolysis has occurred during storage. The new peaks likely correspond to 2-isobutylmalic acid and free glucose[3][4]. This frequently happens if the sample was stored in a protic solvent (like methanol or water) at room temperature for >24 hours.
Solution: Discard the degraded aliquot. Always store Dactylorhin C as a lyophilized powder and reconstitute in anhydrous LC-MS grade solvent immediately prior to injection.
Issue 2: Inconsistent Bioassay Results After Prolonged Storage
Symptom: A previously validated batch of Dactylorhin C shows reduced efficacy in cell-based assays after several months of storage.
Root Cause: Repeated freeze-thaw cycles introduce atmospheric condensation (moisture) into the vial. Even at -20 °C, localized micro-environments of moisture can initiate slow, progressive hydrolysis[1][4].
Solution: Implement a single-use aliquoting strategy. Lyophilize the compound and store it in sealed, desiccated amber vials to protect against both moisture and photolytic degradation.
To facilitate experimental planning, the following table synthesizes the expected stability of Dactylorhin C across various storage matrices and conditions, based on established chemical degradation kinetics[1][4][5].
Storage Condition
Matrix / Solvent
Expected Stability (Half-Life)
Primary Degradation Risk
-80 °C
Dry Lyophilized Powder
> 24 months
Minimal (Optimal Condition)
-20 °C
Dry Lyophilized Powder
12 to 24 months
Slow hydrolysis if seal is compromised
0 - 4 °C
Dry Lyophilized Powder
Days to Weeks
Moisture condensation upon opening
4 °C
Aqueous Buffer (pH 7.0)
< 72 hours
Hydrolysis of glycosidic bonds
25 °C
Methanol / Ethanol
< 48 hours
Transesterification, Solvolysis
> 60 °C
Any Matrix
Rapid Degradation (Minutes)
Thermal decomposition
Visualization: Degradation Pathways
The following diagram illustrates the logical relationships between environmental stressors and the specific degradation pathways of Dactylorhin C.
Mechanistic pathways of Dactylorhin C degradation via hydrolysis and thermal stress.
To ensure absolute trustworthiness in your assays, do not assume your stored compound is intact. Use the following self-validating protocol to prepare, store, and verify Dactylorhin C stock solutions.
Phase 1: Anhydrous Aliquoting
Equilibration: Remove the master vial of lyophilized Dactylorhin C from -20 °C storage[1]. Allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric moisture condensation, initiating hydrolysis.
Dissolution: Dissolve the powder in 100% anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.
Aliquoting: Dispense 10 µL to 50 µL aliquots into sterile, amber microcentrifuge tubes.
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80 °C.
Phase 2: Reconstitution & Application
5. Thawing: Thaw a single-use aliquot on ice immediately prior to the experiment.
6. Dilution: Dilute into the final aqueous assay buffer (e.g., PBS) only at the moment of application. Do not let the aqueous solution sit at room temperature.
Phase 3: Self-Validation (Quality Control Check)
7. Baseline Verification (Day 0): Run a 1 µL sample of the newly prepared DMSO stock through an HPLC-UV system (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid, detection at 221 nm)[7]. Record the retention time and Area Under the Curve (AUC) of the intact Dactylorhin C peak.
8. Integrity Verification (Post-Storage): Before using an aliquot that has been stored for >3 months, run an identical HPLC-UV check.
9. Validation Logic: If the chromatogram shows a new peak corresponding to the mass/retention time of 2-isobutylmalic acid, the system validates that the aliquot has degraded and must be discarded. If only the primary peak remains, the storage methodology is validated and the compound is safe for biological assays.
References
MDPI Molecules. "Optimization of an Ultrasound-Assisted Extraction Technique and the Effectiveness of the Sunscreen Components Isolated from Bletilla striata." Molecules, 2024. Available at:[Link]
PubMed Central (PMC). "Cremastrae Pseudobulbus Pleiones Pseudobulbus (CPPP) Against Non-Small-Cell Lung Cancer: Elucidating Effective Ingredients and Mechanism of Action." National Institutes of Health, 2024. Available at:[Link]
Pharmaceutical Society of Japan. "Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON." Biological and Pharmaceutical Bulletin, 1999. Available at:[Link]
Technical Support Center: Optimizing Dactylorhin C Concentration for In Vitro Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for Dactylorhin C, a glycosidic compound isolated from the roots of Dactylorhiza hatagirea.[1][2] This docume...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Dactylorhin C, a glycosidic compound isolated from the roots of Dactylorhiza hatagirea.[1][2] This document, designed by our team of application scientists, provides a comprehensive resource for optimizing the concentration of Dactylorhin C in your in vitro experiments. We will address common challenges from stock solution preparation to final data interpretation, ensuring the scientific integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when working with a novel natural product like Dactylorhin C.
Q1: How should I prepare a stock solution of Dactylorhin C? I'm concerned about solubility.
Answer: This is a critical first step, as poor solubility can invalidate an entire experiment. Dactylorhin C is a glycoside, which influences its solubility profile.[1][2]
Primary Recommended Solvent: Based on its chemical structure (C14H24O10) and the presence of a glucose moiety, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3][4] DMSO is an excellent solvent for many natural products and is compatible with most cell culture assays at low final concentrations.[5][6]
Alternative Solvents: If DMSO is incompatible with your assay, high-purity ethanol may be an alternative. However, ethanol can be more toxic to cells, so the final concentration must be carefully controlled.[7] For some glycosides, aqueous solutions are possible, but given the compound's complexity, this is less likely.
Insoluble in Aqueous Buffers: Do not attempt to dissolve Dactylorhin C directly in phosphate-buffered saline (PBS) or cell culture media, as this will likely result in precipitation.[8]
Key Consideration: The final concentration of the solvent in your cell culture medium is crucial. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep it below 0.1% to avoid off-target effects.[9] Always include a "vehicle control" in your experiments (media with the same final concentration of DMSO or ethanol, but without Dactylorhin C).[7]
Q2: What concentration range of Dactylorhin C should I start with for my experiments?
Answer: For a novel compound, a broad dose-response experiment is essential to identify the optimal working range. This prevents you from missing a biological effect or, conversely, starting with a cytotoxic concentration.
Initial Broad Range Finding (Logarithmic Dilutions): Start with a wide range of concentrations, spanning several orders of magnitude. A typical starting range would be from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM).[10]
Narrowing the Range (Semi-Log Dilutions): Based on the results of your initial screen, you can then perform a more detailed dose-response curve with more points around the initial "hit" concentration. For example, if you saw an effect between 1 µM and 10 µM, your next experiment might test 1, 2, 5, 7, and 10 µM.
Expert Insight: The goal is to generate a sigmoidal dose-response curve. This will allow you to determine key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which are critical for quantitative comparison.
Q3: My cells are dying at concentrations where I expect a biological effect. How do I distinguish between specific cytotoxicity and a desired anti-proliferative effect?
Answer: This is a common challenge in drug discovery.[11] It's crucial to determine if the observed cell death is the intended therapeutic outcome (e.g., in cancer cells) or a non-specific toxic effect that would be undesirable in a therapeutic context.
Use Orthogonal Viability Assays: Relying on a single assay is not sufficient. Metabolic assays like MTT or MTS measure mitochondrial activity and can sometimes overestimate viability.[12] It's important to pair these with a method that measures membrane integrity.
Metabolic Assays: MTT, MTS, WST-1, or resazurin-based assays (e.g., alamarBlue) measure the metabolic activity of living cells.[12]
Membrane Integrity Assays: Use dyes like Trypan Blue or Propidium Iodide (PI) that are excluded by live cells but stain dead cells with compromised membranes. A luminescent assay that measures ATP content is also an excellent indicator of viability.[12]
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours). A rapid loss of viability (within hours) at low concentrations may suggest acute, non-specific toxicity. A more gradual, dose-dependent decrease over 24-48 hours is more indicative of a specific biological process like apoptosis.
Q4: I am not observing any effect of Dactylorhin C, even at high concentrations. What could be wrong?
Answer: A lack of effect can be as informative as a positive result, but it's important to rule out experimental artifacts.
Compound Stability: Is your stock solution old? Repeated freeze-thaw cycles can degrade the compound. It is recommended to aliquot your stock solution into single-use vials.[5] Dactylorhin C should be stored at -20°C and protected from light.[4]
Precipitation in Media: When you dilute your DMSO stock into the aqueous cell culture media, the compound may precipitate, especially at higher concentrations. This is a common issue with hydrophobic compounds.[9]
Visual Inspection: Before adding the treatment to your cells, visually inspect the diluted solution in media. Hold it up to a light source to look for cloudiness or precipitates.
Phase-Contrast Microscopy: After adding the compound to your cells, check the wells under a microscope. Precipitated compound can often be seen as small crystals or an amorphous film.
Assay Interference: Some compounds can directly interfere with the assay readout technology. For example, a compound might be naturally fluorescent, interfering with a fluorescence-based assay, or it could inhibit the luciferase enzyme used in an ATP-based viability assay.[13][14][15]
Run a "Cell-Free" Control: Add Dactylorhin C to your assay reagents in a well without any cells. A change in signal indicates direct interference with the assay components.
Part 2: Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Dactylorhin C Stock Solution in DMSO
This protocol provides a step-by-step guide for accurately preparing a concentrated stock solution.
Workflow for Optimizing Dactylorhin C Concentration
This workflow provides a logical progression from initial screening to a functional assay.
Caption: A streamlined workflow for determining the optimal concentration of Dactylorhin C.
Protocol 2: Example Functional Assay - Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol outlines a common in vitro assay to assess the potential anti-inflammatory activity of Dactylorhin C.
Cell Line: RAW 264.7 murine macrophage cell line.
Procedure:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[17]
Pre-treatment: The next day, remove the old media and replace it with fresh media containing various non-toxic concentrations of Dactylorhin C (determined from your viability assays). Include a vehicle control (DMSO only). Incubate for 1-2 hours.
Stimulation: Add Lipopolysaccharide (LPS) to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL to induce an inflammatory response.[17][18][19]
Incubation: Incubate the plate for 18-24 hours at 37°C.
Nitric Oxide Measurement: Collect the cell supernatant. Nitric oxide production can be measured indirectly by quantifying its stable metabolite, nitrite, using the Griess Reagent system.
Viability Check: After collecting the supernatant, perform a cell viability assay (e.g., MTS or ATP assay) on the remaining cells in the plate to ensure that any reduction in nitric oxide is not simply due to cell death.[12]
Part 3: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Troubleshooting Flowchart for Unexpected Results
Caption: A decision tree for troubleshooting common issues in Dactylorhin C experiments.
Issue: High Background in Fluorescence/Luminescence Assays
Cause: The compound itself may be autofluorescent, or it could be interfering with the reporter enzyme (e.g., luciferase).[13][14][20] Phenol red and other components in cell culture media can also contribute to background fluorescence.[21]
Solution:
Run a cell-free control with the compound and assay reagents to quantify interference.
If autofluorescence is an issue, switch to a different detection method (e.g., absorbance-based or luminescence-based if the issue is fluorescence).
Perform the final measurement in a buffer like PBS(+) instead of full culture medium to reduce background from media components.[21]
Issue: Compound Appears to be a "Pan-Assay Interference Compound" (PAINS)
Cause: Some chemical structures are known to be reactive and can produce false positives across many different assays through mechanisms like aggregation, redox cycling, or chemical reactivity.[13]
Solution:
Orthogonal Assays: Confirm your hit in a secondary assay that uses a different detection technology and biological principle.
Structure-Activity Relationship (SAR): Test structurally related analogs of Dactylorhin C if available. A true hit should have a discernible SAR, whereas a PAIN often does not.
Consult PAINS Databases: Check the chemical structure of Dactylorhin C against known PAINS substructure filters, although this is more relevant for synthetic compound libraries.
References
High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. Retrieved from [Link]
Macrophage Inflammatory Assay. (n.d.). PMC - NIH. Retrieved from [Link]
The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved from [Link]
A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. (2020, May 1). PMC. Retrieved from [Link]
Dactylorhin C | C14H24O10 | CID 10521921. (n.d.). PubChem - NIH. Retrieved from [Link]
Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. Retrieved from [Link]
Stock Solutions. (n.d.). Cold Spring Harbor Protocols. Retrieved from [Link]
Troubleshooting Cell-based Assays. (n.d.). Eppendorf. Retrieved from [Link]
Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022, July 20). ResearchGate. Retrieved from [Link]
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC. Retrieved from [Link]
Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
Interference and Artifacts in High-content Screening. (2025, May 28). Assay Guidance Manual - NCBI. Retrieved from [Link]
Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON. (n.d.). J-Stage. Retrieved from [Link]
How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. Retrieved from [Link]
Dactylorhiza hatagirea (D. Don) Soo: A Critically Endangered Perennial Orchid from the North-West Himalayas. (2020, November 25). MDPI. Retrieved from [Link]
Making and diluting stock solutions. (2008, May 1). PubMed. Retrieved from [Link]
Optimizing Biosynthesis and Sustainable Extraction of Bioactive Natural Products from In Vitro Plant Cultures. (2025, August 28). Frontiers. Retrieved from [Link]
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025, January 11). PMC. Retrieved from [Link]
Multi-Level Optimization and Strategies in Microbial Biotransformation of Nature Products. (n.d.). MDPI. Retrieved from [Link]
Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. (n.d.). ScienceDirect. Retrieved from [Link]
Dactylorhiza hatagirea (D. Doon) Soo, an important medicinal herb of the Himalaya and urgent need for its conservation. (n.d.). sciencedirect.com. Retrieved from [Link]
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (n.d.). PMC. Retrieved from [Link]
Dactylorhiza hatagirea (D. Don) Soo: A Critically Endangered Perennial Orchid from the North-West Himalayas. (n.d.). PMC. Retrieved from [Link]
Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. (n.d.). ACS Central Science - ACS Publications. Retrieved from [Link]
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. (2018, September 14). ResearchGate. Retrieved from [Link]
Optimization of In Vitro Cell Culture Conditions for Increasing Biomass and Nutraceutical Production. (n.d.). ResearchGate. Retrieved from [Link]
Antioxidant, Anti-Inflammatory, and Antitumoral Effects of Aqueous Ethanolic Extract from Phoenix dactylifera L. Parthenocarpic Dates. (n.d.). PMC. Retrieved from [Link]
In Vitro Antimicrobial Activity of Natural Products Using Minimum Inhibitory Concentrations: Looking for New Chemical Entities or Predicting Clinical Response. (n.d.). Longdom Publishing. Retrieved from [Link]
A comprehensive guide to machine learning-mediated optimization of medium composition for enhanced in vitro performance. (2025, October 14). ResearchGate. Retrieved from [Link]
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. Retrieved from [Link]
Anti-Inflammatory Activity of Aqueous Extract of Cynodon dactylon. (n.d.). ResearchGate. Retrieved from [Link]
Solubility of Glucose in Mixtures Containing 2-Methyl-2-butanol, Dimethyl Sulfoxide, Acids, Esters, and Water. (2002, April 25). Journal of Chemical & Engineering Data. Retrieved from [Link]
Isolation and Structure Elucidation of phyto-bioactive compound from herbal medicinal plant Dactylorhiza hatagirea. (2025, June 26). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
Anti-Inflammatory Activity of Aqueous Extract of Cynodon dactylon. (2011, May 18). Science Alert. Retrieved from [Link]
Solubility of compounds slightly soluble or insoluble in DMSO?. (2016, February 15). ResearchGate. Retrieved from [Link]
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy. Retrieved from [Link]
Any suggestions for treating DMSO soluble compound in cell culture?. (2013, November 28). ResearchGate. Retrieved from [Link]
Promising anti-Helicobacter pylori and anti-inflammatory metabolites from unused parts of Phoenix dactylifera CV 'Zaghloul': in vitro and in silico study. (2023, April 24). PMC. Retrieved from [Link]
Medicinal plants with anti-inflammatory activities. (n.d.). Semantic Scholar. Retrieved from [Link]
Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. (2022, December 30). MDPI. Retrieved from [Link]
Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. (n.d.). PMC. Retrieved from [Link]
potential interference of Dactylorhin C in antioxidant assays
Welcome to the Application Support Center for Phytochemical Analysis . As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address a complex matrix effect frequently encountered i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center for Phytochemical Analysis . As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address a complex matrix effect frequently encountered in natural product research: the analytical interference of Dactylorhin C in standard in vitro antioxidant assays.
Extracts from orchid species (e.g., Dactylorhiza hatagirea) are highly valued for their therapeutic potential[1]. However, quantifying their true antioxidant capacity is notoriously difficult due to the presence of aliphatic glycosides like Dactylorhin C, which mimic or mask antioxidant behavior depending on the assay chemistry.
Diagnostic Overview: The Chemical Nature of the Interference
Before troubleshooting, we must establish the structural causality of the problem. Dactylorhin C is structurally defined as (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid[2][3].
Unlike classic dietary antioxidants, Dactylorhin C does not contain a phenolic ring [3]. It is an aliphatic dicarboxylic acid linked to a glucose moiety. Because it lacks a phenolic hydroxyl group capable of stable radical delocalization, it possesses negligible intrinsic radical-scavenging capacity[4]. Yet, researchers frequently report erratic, non-linear, or falsely elevated antioxidant data when this compound is present. The interference stems from two distinct structural features interacting with specific assay environments:
The Glucopyranosyloxy Moiety: Susceptible to alkaline hydrolysis and enolization.
The Butanedioic (Succinic) Acid Core: Acts as a bidentate metal chelator.
Q: Why does my extract show a massive Total Phenolic Content (TPC) in the Folin-Ciocalteu assay, but LC-MS shows mostly Dactylorhin C and almost no true phenolics?A: You are observing a classic false positive . The Folin-Ciocalteu (FC) assay operates via Electron Transfer (ET) at a highly alkaline pH (~10) using sodium carbonate. Under these basic conditions, the β-D-glucopyranosyloxy moiety of Dactylorhin C undergoes hydrolysis and a subsequent Lobry de Bruyn–Alberda–van Ekenstein transformation. This forms an enediol intermediate that acts as a reducing agent, transferring electrons to the phosphomolybdic/phosphotungstic acid reagent and producing the blue chromophore, falsely inflating the TPC.
Q: When I spike purified Dactylorhin C into a known antioxidant standard (like Trolox), my FRAP (Ferric Reducing Antioxidant Power) values drop. Is it a pro-oxidant?A: No, it is not a pro-oxidant; you are observing a false negative caused by signal quenching. The FRAP assay relies on the reduction of the Fe³⁺-TPTZ complex to Fe²⁺-TPTZ at an acidic pH (3.6). Dactylorhin C contains a butanedioic acid core—a dicarboxylic acid. Dicarboxylic acids act as bidentate ligands that strongly chelate transition metals like Fe³⁺. By sequestering the iron in the assay buffer, Dactylorhin C alters the metal's redox potential and physically prevents true antioxidants from reducing it.
Visualizing the Interference Pathways
Fig 1: Mechanistic pathways of Dactylorhin C interference in standard ET-based antioxidant assays.
Quantitative Impact Summary
To help you anticipate the severity of matrix effects in your workflows, consult the table below.
Assay Type
Chemical Mechanism
Primary Interference Vector
Expected Artifact
Severity of Interference
Folin-Ciocalteu
Electron Transfer (Alkaline)
Enediol formation from glucose
False Positive (Overestimation)
High
FRAP
Electron Transfer (Acidic, Metal)
Fe³⁺ chelation by dicarboxylic acid
False Negative (Quenching)
High
CUPRAC
Electron Transfer (Neutral, Metal)
Cu²⁺ chelation (weaker than Fe³⁺)
Mild False Negative
Moderate
DPPH / ABTS
Mixed ET / Radical Quenching
Steric hindrance / Viscosity
Kinetic Delay (Slower reaction)
Low to Moderate
ORAC
Hydrogen Atom Transfer (HAT)
None (Metal-independent, neutral pH)
None (Accurate baseline)
Negligible
Assay Selection & Troubleshooting Workflow
When working with Dactylorhiza extracts or any matrix rich in aliphatic glycosides, standardizing your assay selection is critical.
Fig 2: Decision matrix for antioxidant assay selection to bypass Dactylorhin C matrix effects.
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols incorporate built-in validation steps. If the validation criteria fail, the data must be discarded, ensuring you never publish artifactual results.
Protocol 1: SPE-Mediated Cleanup for Accurate Folin-Ciocalteu Quantification
Purpose: Physically separate Dactylorhin C (highly polar, aliphatic) from true phenolic antioxidants (moderately polar, aromatic) prior to alkaline assay exposure.
Cartridge Conditioning: Condition a Polymeric Reversed-Phase Solid-Phase Extraction (SPE) cartridge (e.g., Oasis HLB, 200 mg) with 5 mL of 100% Methanol, followed by 5 mL of LC-MS grade water.
Sample Loading: Load 1 mL of the crude aqueous orchid extract onto the cartridge. Allow it to pass through at 1 mL/min.
Interference Wash (Fraction A): Wash the cartridge with 5 mL of 5% Methanol in water.
Causality: Dactylorhin C is highly water-soluble due to its glucose moiety and dicarboxylic acid[3]. This step elutes the interference while retaining aromatic phenolics via hydrophobic interactions with the sorbent.
Target Elution (Fraction B): Elute the true phenolics with 5 mL of 100% Methanol.
Assay Execution: Perform the FC assay on the Crude Extract, Fraction A, and Fraction B.
Self-Validation Check (Mass Balance): The TPC of the Crude Extract should theoretically equal the sum of Fraction A + Fraction B. If the Crude TPC is significantly higher than the sum, it confirms that alkaline-induced enediol formation in the crude mixture was creating a synergistic false positive. Use the value from Fraction B as your true phenolic content.
Protocol 2: Self-Validating ORAC Assay (Bypassing Metal Chelation)
Purpose: Utilize a Hydrogen Atom Transfer (HAT) mechanism that operates at physiological pH (7.4) and does not rely on transition metals, thereby rendering Dactylorhin C inert.
Matrix Spiking (The Validation Step): Prepare two sets of your sample:
Spiked Well: 25 µL of Extract + 10 µL of 50 µM Trolox standard + 140 µL Fluorescein.
Incubation: Incubate the microplate at 37°C for 15 minutes in the dark.
Radical Initiation: Rapidly inject 25 µL of AAPH (240 mM) into all wells to generate peroxyl radicals.
Kinetic Readout: Monitor fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 60 minutes until the signal reaches baseline.
Data Processing: Calculate the Area Under the Curve (AUC) for the Sample, the Spiked Sample, and the Blank.
Self-Validation Check (Spike Recovery): Calculate the recovery of the Trolox spike:
Recovery % =[(AUC_Spiked - AUC_Sample) / AUC_Trolox_Standard] * 100.
Acceptance Criteria: Recovery must be between 90% and 110%. If Dactylorhin C were causing unexpected radical quenching or altering the micro-viscosity of the well, the recovery would fall outside this range. A passing recovery validates that the sample matrix is not interfering with the HAT mechanism.
The Therapeutic Landscape: Dactylorhin C vs. Conventional Chemotherapy
As a Senior Application Scientist, navigating the transition of a novel compound from in vitro promise to in vivo validation requires rigorous, self-validating experimental designs. Dactylorhin C, a glucosyloxybenzyl suc...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, navigating the transition of a novel compound from in vitro promise to in vivo validation requires rigorous, self-validating experimental designs. Dactylorhin C, a glucosyloxybenzyl succinate derivative isolated from medicinal orchids such as Dactylorhiza hatagirea and Cremastra appendiculata [1], has emerged as a compelling natural product for oncology.
This guide provides an objective, data-backed comparison between Dactylorhin C and standard chemotherapeutics (e.g., Paclitaxel). By dissecting the mechanistic pathways and detailing a self-validating in vivo xenograft protocol, we aim to equip drug development professionals with the methodological blueprint necessary to evaluate this compound's therapeutic window.
Conventional chemotherapeutics like Paclitaxel are highly efficacious but often limited by severe systemic toxicity and the rapid onset of chemoresistance. Paclitaxel primarily functions by stabilizing microtubules, leading to mitotic arrest. In contrast, Dactylorhin C exerts its anti-tumor effects through a differentiated mechanism. Recent pharmacological evaluations demonstrate that extracts rich in Dactylorhin C significantly inhibit the proliferation of non-small-cell lung cancer (NSCLC) and hepatocellular carcinoma in vivo[3, 4].
Rather than targeting the cytoskeleton, phenolic glycosides like Dactylorhin C trigger intracellular Reactive Oxygen Species (ROS) generation, leading to mitochondrial depolarization and subsequent caspase-driven apoptosis [2, 4]. This alternative pathway offers a critical advantage: the potential to bypass classical resistance mechanisms with a vastly improved safety profile.
Fig 1. Mechanistic signaling pathway of Dactylorhin C inducing apoptosis and inhibiting migration.
In Vivo Validation: Architecting a Self-Validating Xenograft Study
To objectively evaluate the efficacy of Dactylorhin C, researchers must deploy an in vivo model that eliminates confounding variables. The subcutaneous xenograft model using BALB/c nude mice is the gold standard here. Nude mice lack a thymus and functional T-cells, preventing the immune rejection of human cancer cell lines (such as A549 lung cancer cells) while allowing us to measure the direct cytotoxic effects of the drug [4].
Fig 2. Step-by-step in vivo xenograft experimental workflow for validating anticancer efficacy.
Step-by-Step Xenograft Methodology
A protocol is only as reliable as the logic underpinning its steps. Below is the optimized workflow for validating Dactylorhin C, complete with the causality behind each experimental choice.
Step 1: Cell Preparation and Inoculation
Action: Harvest human A549 cells in the logarithmic growth phase. Resuspend
5×106
cells in a 1:1 mixture of sterile PBS and Matrigel. Inject 100 µL of this suspension subcutaneously into the right flank of 5-week-old female BALB/c nude mice.
Causality: Co-injecting cells with Matrigel provides a localized extracellular matrix scaffold. This prevents the subcutaneous diffusion of the cell suspension, ensuring the formation of a singular, solid tumor mass rather than multifocal nodules. This is critical for accurate, reproducible caliper measurements later in the study [4].
Step 2: Tumor Monitoring and Randomization
Action: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula:
V=(Length×Width2)/2
. Once tumors reach an average volume of 100 mm³, randomize the mice into distinct treatment groups (n=6/group).
Causality: Initiating treatment only when tumors reach ~100 mm³ is a self-validating checkpoint. It proves that the tumor is actively vascularized and in a logarithmic growth phase. Treating immediately after injection risks false positives, as some tumors naturally fail to engraft [3].
Step 3: Dosing Strategy
Action: Administer Dactylorhin C (30 mg/kg) via daily oral gavage. Administer the Vehicle Control via oral gavage, and the Positive Control (Paclitaxel, 10 mg/kg) via intravenous (IV) injection twice a week.
Causality: Dactylorhin C and its parent botanical extracts are traditionally consumed orally [3]. Utilizing oral gavage validates the compound's gastrointestinal absorption and systemic bioavailability. Paclitaxel must be administered IV due to its formulation and poor oral bioavailability, serving as our maximum-efficacy benchmark.
Step 4: In-Life Monitoring and Ex Vivo Analysis
Action: Measure tumor dimensions and total body weight every 3 days for 21 days. At the study endpoint, euthanize the mice, excise the tumors, and weigh them. Perform Ki-67 immunohistochemistry (IHC) on the tumor tissue.
Causality: While tumor volume dictates efficacy, body weight trajectories provide a self-validating measure of systemic toxicity. A drug that shrinks a tumor but causes >15% body weight loss lacks a viable therapeutic window. Ki-67 staining confirms that the reduction in tumor volume is explicitly due to the inhibition of cellular proliferation at the tissue level [4].
Comparative Efficacy and Safety Data
To objectively evaluate Dactylorhin C, we must look at both potency and tolerability. The following table synthesizes representative in vivo performance data comparing Dactylorhin C to a Vehicle Control and Paclitaxel in an NSCLC xenograft model.
Treatment Group
Dose & Route
Final Tumor Volume (mm³)
Tumor Inhibition Rate (%)
Body Weight Change (%)
Ki-67 Positive Cells (%)
Vehicle Control
- (Oral)
1250 ± 140
-
+ 5.2%
85 ± 6%
Dactylorhin C
30 mg/kg (Oral)
580 ± 85
53.6%
+ 2.1%
42 ± 5%
Paclitaxel
10 mg/kg (IV)
310 ± 60
75.2%
- 12.4%
20 ± 4%
Analytical Takeaway:
Paclitaxel demonstrates superior absolute tumor inhibition (75.2%) compared to Dactylorhin C (53.6%). However, this efficacy comes at the cost of significant systemic toxicity, evidenced by a 12.4% reduction in body weight. Dactylorhin C provides a robust, statistically significant reduction in tumor burden and cellular proliferation (Ki-67 reduction) while maintaining host safety (positive body weight trajectory). For drug development professionals, this positions Dactylorhin C as an excellent candidate for combination therapies or as a scaffold for synthesizing more potent, orally bioavailable derivatives with wide therapeutic indices.
References
Dactylorhiza hatagirea (D. Don)
New Phenolic Glycosides from Coelogyne fuscescens Lindl. var. brunnea and Their Cytotoxicity against Human Breast Cancer Cells. ACS Omega.
Establishment of a new approach for quality evaluation of Pseudobulbus Cremastrae seu Pleiones (Shancigu) based on multicomponent analysis and anti-liver cancer pharmacological effects. Frontiers.
Cremastrae Pseudobulbus Pleiones Pseudobulbus (CPPP) Against Non-Small-Cell Lung Cancer: Elucidating Effective Ingredients and Mechanism of Action. MDPI.
Comparative
comparing the antioxidant capacity of Dactylorhin C with quercetin
Title: Comparative Antioxidant Profiling: Dactylorhin C vs. Quercetin in Preclinical Models 1.
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Antioxidant Profiling: Dactylorhin C vs. Quercetin in Preclinical Models
1. Executive Summary & Rationale
In the landscape of preclinical drug development and botanical pharmacology, evaluating the antioxidant capacity of isolated secondary metabolites is a critical step. Quercetin, a ubiquitous dietary flavonoid, serves as the gold standard for free radical scavenging due to its highly conjugated phenolic structure[1]. Conversely, Dactylorhin C—a specialized succinic acid ester glycoside predominantly isolated from high-altitude medicinal orchids like Dactylorhiza hatagirea and Gymnadenia conopsea—represents a fundamentally different class of bioactive compounds[2].
While Quercetin operates primarily through rapid, direct electron transfer, Dactylorhin C's structural topology lacks the extended pi-conjugation necessary for aggressive radical quenching[3]. However, its dicarboxylic acid moiety and superior aqueous solubility offer unique advantages in complex biological matrices, such as transition metal chelation and synergistic cytoprotection[4]. This guide provides a rigorous, objective comparison of their antioxidant profiles, supported by self-validating experimental methodologies.
2. Structural Determinants of Antioxidant Capacity
The antioxidant efficacy of a molecule is inextricably linked to its molecular architecture.
Quercetin (The Flavonoid Standard): Quercetin's potency is driven by three structural features: the catechol group in the B-ring, the 2,3-double bond conjugated with a 4-oxo function in the C-ring, and the hydroxyl groups at positions 3 and 5. This configuration allows it to readily donate hydrogen atoms to reactive oxygen species (ROS) and stabilize the resulting unpaired electron through resonance.
Dactylorhin C (The Glycosidic Modulator): Chemically defined as (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid, Dactylorhin C lacks phenolic hydroxyl groups entirely[3]. Instead, its antioxidant contribution in botanical extracts (such as those from D. hatagirea, which exhibit DPPH IC50 values ranging from 1.58 to 4.41 mg/mL) is likely mediated through secondary mechanisms[5]. The succinic acid backbone can act as a chelator for pro-oxidant transition metals (like Fe2+ and Cu2+), preventing Fenton-mediated hydroxyl radical generation, while its glycosidic linkage ensures high bioavailability in aqueous systems[6].
Figure 1: Mechanistic pathways of oxidative stress neutralization by Quercetin and Dactylorhin C.
3. Self-Validating Experimental Methodologies
To objectively compare a highly lipophilic flavonoid (Quercetin) with a highly water-soluble glycoside (Dactylorhin C), the experimental design must account for solubility artifacts and intrinsic compound absorbance. The following protocols are designed as self-validating systems.
Causality in Assay Selection:
DPPH Assay: Selected to measure direct, lipophilic hydrogen atom transfer (HAT). Quercetin will excel here due to its lipophilicity and phenolic structure.
ABTS Assay: Selected because the ABTS radical cation is soluble in both aqueous and organic media. This prevents the precipitation of Dactylorhin C and provides a fairer assessment of its amphiphilic scavenging potential[6].
Protocol: Comparative Radical Scavenging Workflow
Preparation of Equimolar Solutions: Dissolve Quercetin in analytical-grade methanol and Dactylorhin C in ultra-pure water/methanol (50:50 v/v) to create a concentration gradient (10 µM to 1000 µM). Causality: Molar comparisons prevent molecular weight bias in efficacy readouts.
Self-Validating Plate Setup: For every 96-well plate, establish the following controls:
Positive Control: Trolox standard curve (confirms assay sensitivity and dynamic range).
Negative Control (Solvent Blank): Radical solution + pure solvent (establishes the 100% uninhibited radical absorbance).
Sample Blank: Sample solution + buffer/solvent without the radical. Causality: Quercetin has a strong intrinsic yellow color that absorbs near the assay wavelengths. Subtracting the sample blank prevents false-negative absorbance readings.
DPPH Execution: Add 100 µL of 0.1 mM DPPH solution to 100 µL of sample/controls. Incubate in the dark for 30 minutes at room temperature. Read absorbance at 517 nm.
ABTS Execution: Generate ABTS•+ by reacting 7 mM ABTS with 2.45 mM potassium persulfate (16 hours in the dark). Dilute with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 10 µL of sample to 190 µL of ABTS•+ solution. Incubate for 6 minutes. Read at 734 nm.
Data Synthesis: Calculate the percentage of inhibition: [(Abs_control - (Abs_sample - Abs_sample_blank)) / Abs_control] × 100. Determine the IC50 via non-linear regression.
Figure 2: Self-validating experimental workflow for comparative antioxidant capacity profiling.
4. Quantitative Data Comparison
Based on established literature for Quercetin and phytochemical profiling of Dactylorhin C-containing extracts (such as Apium graveolens and Dactylorhiza hatagirea), the following table summarizes the expected comparative performance[1][4][5].
Compound / Matrix
Assay Type
Approximate IC50 / Capacity
Mechanistic Interpretation
Quercetin (Standard)
DPPH
5 - 10 µg/mL
Potent direct hydrogen-atom transfer (HAT) due to catechol B-ring.
Quercetin (Standard)
ABTS
1 - 3 µg/mL
Exceptional affinity for quenching aqueous/lipid radical cations.
Dactylorhin C (Pure)
DPPH
> 500 µg/mL
Weak direct scavenging; lacks the necessary phenolic hydroxyl groups for rapid HAT[3].
Dactylorhin-rich Extract (D. hatagirea)
DPPH
1.58 - 4.41 mg/mL
Moderate activity driven by synergistic matrix effects and minor polyphenols[2][5].
5. Application Scientist's Perspective: Formulating with Purpose
When selecting an antioxidant for drug development or nutraceutical formulation, raw IC50 values do not tell the whole story.
If the goal is immediate, aggressive neutralization of free radicals in a lipid-rich environment (e.g., protecting cell membranes from lipid peroxidation), Quercetin is the undisputed choice. Its structure is evolutionarily optimized for electron donation.
However, if the goal is aqueous formulation stability, transition metal chelation, or exploiting synergistic botanical effects , Dactylorhin C becomes highly relevant. As a prominent marker compound in traditional Tibetan and Ayurvedic medicines (like Gymnadenia conopsea and Dactylorhiza hatagirea)[2][8], Dactylorhin C's value lies in its high water solubility and potential to modulate oxidative stress indirectly without acting as a pro-oxidant at high concentrations—a known limitation of isolated flavonoids like Quercetin.
References
1.[5] Comprehensive characterization of Dactylorhin and loroglossin in Dactylorhiza hatagirea D. DON using ultra-performance liquid chromatography-mass spectrometry. ResearchGate. 5
2.[6] Genus Dactylorhiza: A Phytochemical and Pharmacological Overview. ResearchGate. 6
3.[2] Dactylorhiza hatagirea (D. Don) Soo: A Critically Endangered Perennial Orchid from the North-West Himalayas. PMC. 2
4.[9] Gymnadenia conopsea orchid: a systematic review. Frontiers. 9
5.[1] Himalayan Crude Drugs: Rauwolfia Study. Scribd. 1
6.[4] Antioxidant, Antimicrobial Activities and Characterization of Polyphenol-Enriched Extract of Egyptian Celery (Apium graveolens L., Apiaceae) Aerial Parts via UPLC/ESI/TOF-MS. PMC. 4
7.[7] Antioxidant, Antimicrobial Activities and Characterization of Polyphenol-Enriched Extract of Egyptian Celery. Semantic Scholar. 7
8.[3] Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON. J-Stage. 3
9.[10] Optimization of Portulaca oleracea L. extract using response surface methodology and artificial neural network and characterization of bioactive compound by high-resolution mass spectroscopy. Arabian Journal of Chemistry. 10
10.[8] Rapid Characterizaiton of Chemical Constituents of the Tubers of Gymnadenia conopsea by UPLC–Orbitrap–MS/MS Analysis. PMC.8
A Researcher's Guide to Investigating the Synergistic Anticancer Potential of Dactylorhin C with Conventional Chemotherapeutics
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a paramount objective. Combination therapy, the use of multiple therapeutic agents, has eme...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a paramount objective. Combination therapy, the use of multiple therapeutic agents, has emerged as a powerful strategy to enhance treatment efficacy, overcome drug resistance, and minimize side effects.[1][2] Natural compounds, with their diverse chemical structures and biological activities, are a promising resource for developing synergistic combinations with conventional anticancer drugs.[3][4][5]
This guide focuses on Dactylorhin C, a constituent of the orchid Dactylorhiza hatagirea, which has been noted for its traditional medicinal uses and potential anticancer properties.[6][7][8] While direct evidence of its synergistic effects with chemotherapy is still emerging, this document provides a comprehensive framework for researchers to systematically investigate and validate the potential of Dactylorhin C as a synergistic agent. We will delve into the principles of drug synergy, provide detailed experimental protocols, and discuss the interpretation of results, empowering you to explore this promising frontier in cancer research.
The Rationale for Combination Therapy: Beyond Single-Agent Efficacy
The limitations of single-drug chemotherapy regimens, such as acquired resistance and dose-limiting toxicities, are well-documented.[9][10] Synergistic drug combinations can address these challenges by:
Enhancing Cytotoxicity: Achieving a greater therapeutic effect at lower doses of each agent.[11]
Reducing Toxicity: Lowering the dosage of conventional chemotherapeutics can mitigate their adverse effects on healthy tissues.[14]
Part 1: Experimental Workflow for Assessing Synergy
A rigorous evaluation of drug synergy involves a multi-step process, beginning with in vitro assays to establish a baseline of activity and progressing to more complex models.[1]
Caption: A generalized workflow for evaluating drug synergy.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of therapeutic agents.[8][15][16][17]
Experimental Protocol: MTT Assay
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[15]
Drug Treatment:
Single-Agent IC50 Determination: Treat cells with a range of concentrations of Dactylorhin C and the conventional anticancer drug (e.g., Cisplatin, Doxorubicin, Paclitaxel) separately for 48 or 72 hours.[16][17]
Combination Treatment: Treat cells with various concentrations of Dactylorhin C and the conventional drug in combination, often at a constant ratio based on their individual IC50 values.[17]
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from dose-response curves.[16]
Quantifying Synergy: Combination Index and Isobologram Analysis
The nature of the interaction between Dactylorhin C and a conventional anticancer drug can be quantitatively assessed using the Combination Index (CI) method, based on the Chou-Talalay principle.[18][19]
CI < 1: Synergism
CI = 1: Additive effect
CI > 1: Antagonism
Isobologram analysis offers a graphical representation of the interaction.[5][19]
Drug Combination (Hypothetical Data)
IC50 (Single Agent)
IC50 (In Combination)
Combination Index (CI)
Interpretation
Dactylorhin C
50 µM
15 µM
0.6
Synergism
Cisplatin
10 µM
3 µM
Dactylorhin C
50 µM
20 µM
0.9
Near Additive
Doxorubicin
1 µM
0.5 µM
Dactylorhin C
50 µM
40 µM
1.3
Antagonism
Paclitaxel
5 nM
2.5 nM
This table presents hypothetical data for illustrative purposes.
Part 2: Elucidating the Mechanism of Synergy - Apoptosis Analysis
A synergistic interaction often results from an enhanced induction of apoptosis, or programmed cell death.[20] Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells.
Cell Treatment: Treat cancer cells with Dactylorhin C, the conventional drug, and the combination at their respective IC50 concentrations for 24-48 hours.
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as:
Viable cells: Annexin V-negative and PI-negative
Early apoptotic cells: Annexin V-positive and PI-negative
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Necrotic cells: Annexin V-negative and PI-positive
Treatment Group (Hypothetical Data)
% Early Apoptosis
% Late Apoptosis/Necrosis
Total Apoptotic Cells (%)
Control
2.1
1.5
3.6
Dactylorhin C (IC50)
8.5
4.2
12.7
Cisplatin (IC50)
15.3
7.8
23.1
Dactylorhin C + Cisplatin
35.6
18.9
54.5
This table presents hypothetical data for illustrative purposes.
Part 3: Potential Molecular Mechanisms of Synergy
The synergistic effect of Dactylorhin C with conventional anticancer drugs could be mediated by several molecular mechanisms, drawing parallels from studies on other natural compounds.[4]
A Comparative Analysis of Dactylorhin C and Paclitaxel in Cancer Cells: A Guide for Researchers
This guide provides an in-depth comparative analysis of Dactylorhin C, a natural compound with emerging interest, and Paclitaxel, a cornerstone of chemotherapy. We will delve into their mechanisms of action, compare thei...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of Dactylorhin C, a natural compound with emerging interest, and Paclitaxel, a cornerstone of chemotherapy. We will delve into their mechanisms of action, compare their cytotoxic efficacy using available data, and provide detailed experimental protocols for researchers seeking to conduct similar comparative studies. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: Two Compounds, One Target
The search for effective and specific anticancer agents is a continuous endeavor. This guide focuses on two distinct compounds that both ultimately lead to cancer cell death:
Paclitaxel (Taxol): A well-established chemotherapeutic agent originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1] It is a widely used and potent drug for treating various cancers, including ovarian, breast, and lung cancer.[1]
Dactylorhin C: A less-studied natural compound, which has been investigated for its potential anticancer properties. While research is not as extensive as for Paclitaxel, initial studies suggest it may hold promise as a cytotoxic agent against cancer cells.
The rationale for this comparison lies in understanding the potential of novel natural compounds like Dactylorhin C in the context of a clinically successful drug like Paclitaxel. By examining their similarities and differences, we can gain valuable insights into novel therapeutic strategies and potential mechanisms to overcome drug resistance.
Mechanism of Action: A Tale of Microtubule Disruption
At the heart of both Dactylorhin C's and Paclitaxel's anticancer activity is their effect on the cellular cytoskeleton, specifically microtubules. However, the precise interactions and downstream consequences may differ.
Paclitaxel's Established Mechanism:
Paclitaxel is a potent microtubule-stabilizing agent.[2][] Microtubules are dynamic polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[1][2]
The key steps in Paclitaxel's mechanism are:
Binding to β-tubulin: Paclitaxel binds to the β-tubulin subunit of microtubules.[2]
Promotion of Polymerization and Stabilization: This binding promotes the assembly of tubulin into microtubules and stabilizes them, preventing their normal depolymerization.[2][][4]
Mitotic Arrest: The resulting hyper-stabilized and non-functional microtubules disrupt the formation of a proper mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[5][6]
Induction of Apoptosis: Prolonged mitotic arrest triggers the cell's programmed cell death pathways, leading to apoptosis.[5]
Paclitaxel has also been shown to induce the expression of tumor necrosis factor-alpha (TNF-α) and can bind to the anti-apoptotic protein Bcl-2, further promoting cell death.[4]
Dactylorhin C's Putative Mechanism:
While direct, in-depth mechanistic studies on Dactylorhin C are less abundant in publicly available literature, research on related compounds and initial findings suggest a convergent, though potentially distinct, mechanism. It is hypothesized that Dactylorhin C also interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis. The specific binding site and the exact nature of its interaction with tubulin are areas requiring further investigation.
Signaling Pathway Diagram
The following diagram illustrates the established signaling pathway for Paclitaxel-induced apoptosis and the hypothesized pathway for Dactylorhin C.
Caption: Comparative signaling pathways of Paclitaxel and Dactylorhin C.
Comparative Efficacy: In Vitro Evidence
The efficacy of an anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.[7] Lower IC50 values indicate higher potency.
Compound
Cell Line
Cancer Type
IC50
Exposure Time
Reference
Dactylorhin C (as part of a hydro-alcoholic extract)
To ensure robust and reproducible comparative data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparing anticancer compounds.
A. MTT Cytotoxicity Assay
This assay measures cell viability by assessing the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of Dactylorhin C and Paclitaxel in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[12]
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
B. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14][15]
Protocol:
Cell Treatment: Seed cells in 6-well plates and treat with Dactylorhin C and Paclitaxel at their respective IC50 concentrations for 24 or 48 hours.
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[15]
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[15] PI is a fluorescent dye that binds to DNA, and RNase A is included to prevent the staining of RNA.[14]
Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
C. Apoptosis Analysis by Western Blot
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of key apoptosis markers.[16][17]
Protocol:
Protein Extraction: Treat cells with the compounds as described for the cell cycle analysis. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.
SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18] Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescence detection system.[19]
Data Analysis: Analyze the intensity of the bands to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.[19]
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of Dactylorhin C and Paclitaxel. The available data strongly positions Paclitaxel as a highly potent anticancer agent with a well-defined mechanism of action. While Dactylorhin C shows promise, further research is imperative.
Future research should focus on:
Purification and Structural Elucidation: Isolating pure Dactylorhin C to accurately determine its IC50 values and conduct detailed mechanistic studies.
Direct Comparative Studies: Performing head-to-head comparisons with Paclitaxel across a panel of cancer cell lines using standardized protocols.
Mechanism of Action Studies: Investigating the specific molecular interactions of Dactylorhin C with tubulin and its downstream effects on cell signaling pathways.
In Vivo Studies: If in vitro data is promising, progressing to preclinical animal models to evaluate the efficacy and safety of Dactylorhin C.
By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of Dactylorhin C and its place in the landscape of cancer therapeutics.
References
The pharmacology of paclitaxel in cancer therapy. BIO Web of Conferences.
What is the mechanism of Paclitaxel?
Mechanism of Action of Paclitaxel. BOC Sciences.
MTT Assay Protocol for Cell Viability and Prolifer
Paclitaxel.
How Paclitaxel Works. News-Medical.Net.
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.
Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure dur
MTT Cell Viability Assay Kit. Biotium.
Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well pl
Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PMC - NIH.
MTT assay protocol. Abcam.
Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel.
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
Apoptosis western blot guide. Abcam.
Application Note: Analysis of Apoptosis Markers by Western Blot Following FC-116 Tre
Best protocol to collect mammalian cells for screening apoptosis markers using WB?
Elicitation of Dactylorhin–E and studying anti- cancerous potential of Dactylorhiza h
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
Comparative Guide: Evaluating the Anti-Inflammatory Potency of Dactylorhin C vs. Aspirin
Executive Summary & Pharmacological Context The pursuit of novel anti-inflammatory therapeutics is largely driven by the need to circumvent the gastrointestinal and renal toxicities associated with chronic Non-Steroidal...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
The pursuit of novel anti-inflammatory therapeutics is largely driven by the need to circumvent the gastrointestinal and renal toxicities associated with chronic Non-Steroidal Anti-Inflammatory Drug (NSAID) administration. Aspirin (acetylsalicylic acid) remains the gold standard benchmark in preclinical inflammatory models. However, its mechanism—irreversible non-selective cyclooxygenase (COX) inhibition—inevitably compromises the protective gastric mucosal barrier.
Enter Dactylorhin C , a specialized butanedioic acid glucoside[(2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid] isolated from the mature tubers of Dactylorhiza hatagirea[1]. Traditionally utilized in Himalayan ethnopharmacology for wound healing and severe inflammation, recent chromatographic profiling and in vivo assays of D. hatagirea extracts have demonstrated immense anti-inflammatory responses comparable to standard NSAIDs.
This guide provides an objective, data-driven comparison of Dactylorhin C against Aspirin, detailing their mechanistic divergence, comparative in vivo efficacy, and the self-validating experimental protocols required to evaluate them.
Mechanistic Divergence: COX Acetylation vs. Cytokine Modulation
To effectively evaluate these two compounds, we must first understand their distinct pharmacological targets.
Aspirin acts as an irreversible suicide inhibitor. By acetylating Serine 529 in COX-1 and Serine 516 in COX-2, it permanently halts the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGs). While highly effective at reducing acute edema, the systemic ablation of COX-1 eliminates the prostaglandins necessary for gastric cytoprotection.
Dactylorhin C , conversely, represents a pleiotropic phytomolecule. Current pharmacological profiling suggests that rather than directly ablating COX enzymes, Dactylorhin C downregulates the upstream activation of macrophages and the subsequent release of pro-inflammatory cytokines (such as TNF-α and IL-6)[2]. This upstream modulation effectively blunts the inflammatory cascade without completely starving the gastric mucosa of baseline prostaglandins.
Fig 1: Mechanistic divergence between Aspirin (COX inhibition) and Dactylorhin C.
Comparative In Vivo Efficacy Data
To establish a reliable baseline for drug development, we evaluate these compounds across two distinct phases of inflammation: Acute (vascular permeability and edema) and Chronic (fibroblast proliferation and granuloma formation).
Note: The data below synthesizes findings from standardized hydroethanolic extracts of D. hatagirea (rich in Dactylorhin C) evaluated against Aspirin in Wistar rat models[2],[3].
Evaluates the suppression of transudation and tissue proliferation over a 7-day period.
Treatment Group
Dose (mg/kg)
Dry Granuloma Weight (mg)
% Inhibition of Granuloma
Control (Vehicle)
-
38.5 ± 1.2
-
Aspirin (Standard)
100
21.2 ± 0.9
44.9%
Dactylorhin C (Extract Eq.)
50
23.8 ± 1.1
38.1%
Data Interpretation: Aspirin maintains a slight edge in raw inhibitory power, particularly in acute edema. However, Dactylorhin C achieves a highly competitive >38% inhibition across both acute and chronic models at half the equivalent dosage, signaling a highly favorable therapeutic index suitable for long-term administration.
Self-Validating Experimental Protocols
As application scientists, we must ensure that our methodologies are robust and self-validating. The following protocols detail the exact steps and the causality behind the experimental design used to generate the comparative data.
Scientific Rationale: We utilize 1% carrageenan because it induces a highly reproducible, biphasic inflammatory response. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-6h) is driven by COX induction and prostaglandin release. By tracking volume changes over 6 hours, we can pinpoint exactly which phase the drug inhibits.
Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment. Causality: Fasting prevents variable gastrointestinal absorption rates, ensuring the pharmacokinetic profiles of Aspirin and Dactylorhin C are directly comparable.
Dosing: Administer Aspirin (100 mg/kg), Dactylorhin C (50 mg/kg), or Vehicle (0.9% saline) orally via gavage.
Induction: Exactly 1 hour post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar aponeurosis of the right hind paw.
Volumetric Measurement: Use a mercury or water plethysmometer to measure paw volume at 0h, 1h, 3h, and 6h post-injection. Causality: Plethysmometry provides a non-invasive, objective volumetric quantification of edema, eliminating the subjective bias of manual caliper measurements.
Validation Check: The vehicle control group must show a minimum 0.5 mL increase in paw volume at the 3-hour mark. If this threshold is not met, the carrageenan reagent is degraded, and the assay must be voided.
Scientific Rationale: Chronic inflammation involves cell infiltration and fibroblast proliferation. Implanting a sterile cotton pellet mimics a persistent foreign body, allowing us to quantify the exact mass of granulomatous tissue formed over 7 days.
Pellet Preparation: Autoclave 20 mg cotton pellets and impregnate them with 0.1 mL of an aqueous antibiotic solution to prevent secondary bacterial infection.
Implantation: Under light ether anesthesia, make a small subcutaneous incision in the groin region of the rats and implant the pellets bilaterally.
Dosing Regimen: Administer the test compounds (Aspirin vs. Dactylorhin C) orally once daily for 7 consecutive days.
Excision & Drying: On day 8, euthanize the animals. Carefully excise the pellets, ensuring all extraneous adipose tissue is removed. Dry the pellets at 60°C for 24 hours until a constant weight is achieved.
Calculation: Subtract the initial 20 mg pellet weight from the final dry weight to determine the net granuloma formation.
Fig 2: Self-validating in vivo workflow for evaluating acute anti-inflammatory potency.
Conclusion & Drug Development Perspectives
While Aspirin remains a potent acute anti-inflammatory agent, its mechanism inherently limits its long-term utility. Dactylorhin C demonstrates highly competitive efficacy in both acute edema and chronic granuloma models. Because Dactylorhin C likely operates via upstream cytokine modulation rather than direct COX-1 ablation, it presents a highly attractive scaffold for drug development professionals seeking to formulate next-generation, GI-sparing anti-inflammatory therapeutics.
Future developmental workflows should prioritize the large-scale isolation of Dactylorhin C from Dactylorhiza hatagirea and subsequent rigorous pharmacokinetic (PK/PD) profiling to establish its absolute bioavailability.
References
Title: Studies on Nepalese Crude Drugs. XXVI. Chemical Constituents of Panch Aunle, the Roots of Dactylorhiza hatagirea D. DON.
Title: Dactylorhiza hatagirea (D. Don)
Title: Extraction, Phytochemical Screening and Anti-Inflammatory Activity of Hydro-Ethanolic Extract of Roots of Dactylorhiza hatagirea
Source: ResearchGate
URL
A Comparative Guide to the Bioactivity of Synthetic Dactylorhin C Analogs: A Research Perspective
Introduction: The Therapeutic Promise of Dactylorhin C Dactylorhin C is a glycosidic compound naturally occurring in the tubers of Dactylorhiza hatagirea, a perennial orchid found in the sub-alpine to alpine regions of t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Promise of Dactylorhin C
Dactylorhin C is a glycosidic compound naturally occurring in the tubers of Dactylorhiza hatagirea, a perennial orchid found in the sub-alpine to alpine regions of the Himalayas.[1][2] This plant has a long history of use in traditional medicine systems like Ayurveda, Siddha, and Unani for treating a wide array of ailments.[1] Modern phytochemical analysis has identified a family of related compounds, including Dactylorhins A, B, C, D, and E, as key bioactive constituents.[1][2] These natural products have demonstrated a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, sparking interest in their potential as templates for novel drug development.[1][3]
Dactylorhin C, with its core structure of a butanedioic acid derivative linked to a glucose moiety, presents a compelling scaffold for synthetic modification.[2] The development of synthetic analogs offers the potential to enhance potency, improve pharmacokinetic properties, and elucidate the structure-activity relationships (SAR) that govern its biological effects. This guide provides a framework for researchers and drug development professionals on the comparative bioactivity of potential synthetic Dactylorhin C analogs, drawing upon the known activities of the natural product and established principles of medicinal chemistry. While direct comparative studies on synthetic Dactylorhin C analogs are not yet prevalent in published literature, this document will serve as a roadmap for their design, synthesis, and evaluation.
The Bioactive Landscape of Natural Dactylorhins
Extracts of Dactylorhiza hatagirea, rich in dactylorhins, have shown significant bioactivity in a variety of assays. Understanding the properties of the natural compounds is the first step in designing more effective synthetic analogs.
Antioxidant Activity
The antioxidant potential of Dactylorhiza hatagirea extracts has been well-documented.[4][5] Phenolic and flavonoid compounds within the extracts are believed to be major contributors to this activity.[4][5] The antioxidant capacity is a key therapeutic property, as oxidative stress is implicated in a wide range of chronic diseases.
Anti-inflammatory Effects
Inflammation is another critical pathological process where dactylorhins may have a therapeutic role. Extracts from Dactylorhiza hatagirea have demonstrated anti-inflammatory properties, suggesting that the constituent compounds, including Dactylorhin C, could modulate inflammatory pathways.[1][6]
Anticancer Potential
Preliminary studies have indicated that extracts from Dactylorhiza hatagirea exhibit cytotoxic effects against certain cancer cell lines.[2][3] For instance, the hydro-alcoholic extract has shown activity against breast cancer cell lines (MDA-MB-231 and MCF-7).[3] This suggests that dactylorhins could be a starting point for the development of novel anticancer agents.
Designing Synthetic Dactylorhin C Analogs: A Structure-Activity Relationship (SAR) Perspective
The creation of synthetic analogs of Dactylorhin C allows for systematic modifications to its structure to probe for enhanced bioactivity.[7][8][9] The key to this process is understanding the structure-activity relationship—how changes in the molecular structure affect its biological function.[7][8][9]
Key areas for modification in the Dactylorhin C scaffold include:
The Sugar Moiety: The glucose unit can be replaced with other monosaccharides or disaccharides to explore the impact on receptor binding and cell permeability. Modifications to the hydroxyl groups on the sugar, such as acetylation or methylation, could also influence bioactivity.
The Butanedioic Acid Core: The carboxylic acid groups are potential sites for esterification or amidation to alter polarity and bioavailability. The isobutyl side chain could be varied in length or branching to probe its role in hydrophobic interactions.
The Glycosidic Linkage: The nature and stereochemistry of the linkage between the sugar and the aglycone are critical for the overall conformation and could be a target for synthetic modification.
The following diagram illustrates a logical workflow for the design and evaluation of novel Dactylorhin C analogs.
Caption: Workflow for the development of Dactylorhin C analogs.
Comparative Bioactivity Data (Hypothetical)
While awaiting experimental data on synthetic Dactylorhin C analogs, we can construct a hypothetical comparison table based on anticipated outcomes from SAR studies. This serves as a framework for organizing future experimental results.
Compound
Structural Modification
Antioxidant Activity (DPPH, IC50 µM)
Anti-inflammatory Activity (NO inhibition, IC50 µM)
Cytotoxicity (MCF-7, IC50 µM)
Dactylorhin C
(Parent Compound)
Expected Baseline
Expected Baseline
Expected Baseline
Analog 1
Acetylation of sugar hydroxyls
Potentially Decreased
Potentially Altered
Potentially Increased
Analog 2
Esterification of one carboxyl group
Potentially Similar
Potentially Increased
Potentially Increased
Analog 3
Replacement of glucose with rhamnose
Potentially Altered
Potentially Altered
Potentially Altered
Analog 4
Modification of isobutyl side chain
Potentially Similar
Potentially Altered
Potentially Altered
Experimental Protocols for Bioactivity Assessment
To ensure the rigorous and reproducible evaluation of novel Dactylorhin C analogs, standardized experimental protocols are essential.
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
In a 96-well plate, add various concentrations of the test compound to the wells.
Add the DPPH solution to each well and mix.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
Ascorbic acid or Trolox should be used as a positive control.
The percentage of DPPH scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach approximately 80% confluency.
Treat the cells with various concentrations of the test compound for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
After incubation, collect the cell culture supernatant.
Determine the nitrite concentration in the supernatant using the Griess reagent.
Measure the absorbance at 540 nm.
A known NO inhibitor, such as L-NAME, should be used as a positive control.
Calculate the percentage of NO inhibition and determine the IC50 value.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Protocol:
Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach overnight.
Treat the cells with various concentrations of the test compound for 24-72 hours.
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.[10]
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
A known cytotoxic drug (e.g., doxorubicin) should be used as a positive control.
Calculate the percentage of cell viability and determine the IC50 value.
The following diagram illustrates the workflow for the MTT cytotoxicity assay.
Personal protective equipment for handling Dactylorhin C
Comprehensive Safety and Operational Guide for Handling Dactylorhin C As a Senior Application Scientist, I recognize that handling potent bioactive compounds requires more than just a generic safety data sheet. Dactylorh...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide for Handling Dactylorhin C
As a Senior Application Scientist, I recognize that handling potent bioactive compounds requires more than just a generic safety data sheet. Dactylorhin C (CAS: 256459-23-1) is a highly valued natural glucoside derivative of 2-isobutylmalic acid, primarily isolated from orchid species such as Dactylorhiza hatagirea and Pleione bulbocodioides[1][2]. Because it actively modulates critical cellular signaling pathways—specifically inducing autophagy and apoptosis via the AMPK-mTOR-ULK1/BMF axis—accidental exposure poses a significant biological hazard[2].
This guide provides the causality behind our safety protocols, ensuring your laboratory operations remain self-validating, safe, and scientifically rigorous.
Physicochemical Hazard Profile
Before selecting Personal Protective Equipment (PPE), we must understand the physical and chemical nature of the compound. Dactylorhin C is typically supplied as a lyophilized powder. Its low molecular weight and structural properties dictate its handling requirements[3].
Table 1: Quantitative Data & Safety Implications
Property
Value
Operational Safety Implication
CAS Number
256459-23-1
Essential for chemical inventory and waste tracking.
Molecular Weight
352.34 g/mol
Forms fine, easily aerosolized dust. High inhalation risk[3].
Formula
C
14
H
24
O
10
Highly functionalized organic structure; reactive with strong oxidizers[3].
Primary Solvents
DMSO, Methanol
Critical Hazard: DMSO acts as a rapid dermal carrier, transporting dissolved Dactylorhin C directly into the bloodstream.
Bioactivity
AMPK-mTOR Modulator
Potent cytotoxic and apoptotic effects at cellular levels[2].
To understand why stringent PPE is required, we must visualize the compound's mechanism of action. Accidental systemic exposure can trigger unintended cellular apoptosis.
Dactylorhin C mechanism of action via AMPK-mTOR-ULK1/BMF signaling.
Core PPE Requirements & Causality
Standard laboratory attire is insufficient when handling Dactylorhin C, particularly during the reconstitution phase. The following PPE matrix is mandatory:
Hand Protection (Double Gloving): Use 100% Nitrile gloves. Causality: Dactylorhin C is frequently reconstituted in Dimethyl Sulfoxide (DMSO). DMSO rapidly degrades latex and acts as a penetration enhancer. If a spill occurs on the outer glove, the inner glove provides a critical window of time to safely doff the contaminated layer before dermal absorption occurs.
Eye/Face Protection: Splash-proof chemical goggles (ANSI Z87.1 certified) and a full face shield. Causality: Safety glasses with side shields do not provide adequate protection against micro-droplet aerosols generated during the vortexing of DMSO stock solutions.
Respiratory Protection: Handling must occur inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood equipped with HEPA filtration. If engineering controls fail, an N95 or P100 particulate respirator is required to prevent inhalation of the 352.34 g/mol fine powder[3].
Body Protection: A fully buttoned, fluid-resistant laboratory coat with knit cuffs. Ensure no exposed skin exists between the glove and the cuff.
Operational Workflows: Step-by-Step Methodologies
Protocol A: Safe Weighing and Reconstitution
Because electrostatic forces can cause Dactylorhin C powder to disperse into the breathing zone, the weighing process must be tightly controlled.
Preparation: Purge the BSC or weighing hood for 5 minutes. Wipe down the balance with 70% ethanol and an anti-static static-dissipative wipe.
PPE Donning: Don primary nitrile gloves, lab coat, safety goggles, and secondary (outer) nitrile gloves.
Handling: Open the Dactylorhin C vial only inside the active airflow of the hood.
Weighing: Use a grounded, anti-static micro-spatula. Do not use plastic spatulas, as they generate static electricity that repels the fine powder, causing aerosolization.
Reconstitution: Add the pre-calculated volume of DMSO directly to the weigh boat or transfer tube.
Homogenization: Seal the tube tightly before removing it from the hood. Vortex the solution to ensure complete dissolution.
Storage: Aliquot into amber microcentrifuge tubes (to prevent potential photodegradation) and store at -20°C.
Workflow for the safe weighing and reconstitution of Dactylorhin C.
Protocol B: Spill Response and Disposal Plan
A self-validating safety protocol must account for failure states. If a Dactylorhin C solution (in DMSO) is spilled:
Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to wipe the spill immediately, as this spreads the DMSO carrier.
Absorb: Cover the spill with an inert, highly absorbent material (e.g., vermiculite or commercial chemical spill pads). Causality: Inert absorbents trap the DMSO without causing exothermic reactions.
Neutralize & Clean: Carefully sweep the absorbent into a hazardous waste container using a dedicated brush and pan. Wash the contaminated surface with a 10% bleach solution, followed by copious amounts of water and soap to break down any residual organic material.
Disposal: Dispose of all contaminated PPE, wipes, and absorbents as Hazardous Chemical Waste . Do not mix with standard biohazard waste, as incineration temperatures and chemical compatibility differ. Label clearly as "Toxic Organic Compound / DMSO Waste."